molecular formula C15H13ClO2 B1348380 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 52578-11-7

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B1348380
CAS No.: 52578-11-7
M. Wt: 260.71 g/mol
InChI Key: GSYCXDGNSNVUTA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C 15 H 13 ClO 2 and a molecular weight of 260.72 g/mol . Its structure features both 4-chlorophenyl and 4-methoxyphenyl substituents, a motif common in intermediates for pharmaceutical and materials science research. While specific biological data for this exact molecule is limited in the public domain, structurally similar chalcone derivatives (e.g., 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) have been the subject of intensive study . Research on these analogs indicates potential antimicrobial properties, with theoretical and experimental investigations, including Density Functional Theory (DFT) calculations and molecular docking studies, suggesting good binding affinity against various fungal protein receptors . This implies that 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone may serve as a valuable building block or precursor in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. It is also a critical compound for researchers utilizing spectroscopic techniques such as FT-IR and NMR for characterization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCXDGNSNVUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332454
Record name 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52578-11-7
Record name 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a substituted deoxyanisoin derivative. Deoxybenzoin scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical properties and presence in various biologically active molecules. This document delineates the molecule's core chemical structure, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications, particularly within the domain of drug discovery. The synthesis section is presented with an emphasis on the mechanistic rationale behind the procedural steps, ensuring a reproducible and self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical approach to this class of compounds.

Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

  • Common Name: 4'-Methoxy-2-(4-chlorophenyl)acetophenone; Deoxyanisoin, 4-chloro-

  • Molecular Formula: C₁₅H₁₃ClO₂

  • Molecular Weight: 260.71 g/mol

Chemical Structure Analysis

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an aromatic ketone. Its structure is composed of three key fragments:

  • A 4-methoxyphenyl ketone group: This consists of a benzene ring substituted with a methoxy group (-OCH₃) para to a ketone functional group. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and the properties of the carbonyl.

  • A 4-chlorophenyl group: A benzene ring substituted with a chlorine atom in the para position. The electronegative chlorine atom imparts specific electronic and lipophilic characteristics to this part of the molecule.

  • An ethanone bridge: A two-carbon chain containing the ketone carbonyl (C1) and a methylene group (-CH₂-) (C2), which covalently links the two aromatic moieties.

This arrangement, an aryl group attached to the carbonyl carbon and another to the alpha-carbon, defines it as a derivative of deoxybenzoin (1,2-diphenylethanone).

Visualization of the Core Structure

The chemical structure provides a clear representation of the connectivity of the atoms and the arrangement of the functional groups.

chemical_structure cluster_phenyl1 cluster_phenyl2 p1_1 C p1_2 C p1_1->p1_2 C_carbonyl C p1_1->C_carbonyl p1_3 C p1_2->p1_3 p1_4 C p1_3->p1_4 p1_5 C p1_4->p1_5 O_methoxy O p1_4->O_methoxy p1_6 C p1_5->p1_6 p1_6->p1_1 p2_1 C p2_2 C p2_1->p2_2 p2_3 C p2_2->p2_3 p2_4 C p2_3->p2_4 p2_5 C p2_4->p2_5 Cl Cl p2_4->Cl p2_6 C p2_5->p2_6 p2_6->p2_1 O_carbonyl O C_carbonyl->O_carbonyl = C_methylene CH₂ C_carbonyl->C_methylene C_methylene->p2_1 C_methyl CH₃ O_methoxy->C_methyl

Caption: 2D structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Physicochemical Data

Quantitative experimental data for the target molecule is not widely published. However, data for key precursors are well-documented and essential for synthesis planning.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Anisole (Reactant) C₇H₈O108.14-37154
4-Chlorophenylacetic acid (Precursor) C₈H₇ClO₂170.59104-106286
4'-Methoxyacetophenone (Related Compound) C₉H₁₀O₂150.1738.2[1]254[1]
1-(4-Chlorophenyl)ethanone (Related Compound) C₈H₇ClO154.5974-76[2]237.7[2]

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis: The Strategic Disconnection

The most direct and industrially relevant method for constructing aryl ketones is the Friedel-Crafts acylation.[3] This reaction forms a carbon-carbon bond between an aromatic ring and an acyl group. For the target molecule, the logical disconnection is at the bond between the anisole ring and the carbonyl carbon. This leads to anisole and a 4-chlorophenylacetyl halide (or a related activated carboxylic acid derivative) as the starting materials. This approach is favored due to the high reliability of the reaction and the commercial availability of the precursors.

Recommended Synthetic Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis using 4-chlorophenylacetyl chloride and anisole. The causality behind each step is explained to ensure both understanding and successful execution.

Objective: To synthesize 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Materials & Equipment:

  • 4-Chlorophenylacetyl chloride (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM. The reaction must be kept anhydrous because AlCl₃, the Lewis acid catalyst, reacts violently with water, which would deactivate it.[4] DCM is a common solvent as it is relatively inert to the reaction conditions. Cool the suspension to 0°C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.

  • Formation of the Acylium Ion (The "Why"): In a separate flask, dissolve 4-chlorophenylacetyl chloride in a small amount of anhydrous DCM. Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cold AlCl₃ suspension with vigorous stirring. The AlCl₃ coordinates to the chlorine of the acyl chloride, creating a highly electrophilic acylium ion (or a polarized complex), which is the key reactive species for the aromatic substitution.[5]

  • Electrophilic Aromatic Substitution (The "Why"): After the acyl chloride addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C. Anisole acts as the nucleophile. The methoxy group is an activating, ortho-para director. Due to steric hindrance from the acyl group, the para-substituted product is heavily favored. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching (The "Why"): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. This step has two purposes: first, the water hydrolyzes and deactivates the AlCl₃ catalyst in a controlled manner (the ice absorbs the heat generated); second, the acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chlorides.

  • Workup and Extraction (The "Why"): Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic phase).

  • Drying and Concentration (The "Why"): Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Validation (The "Why"): The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. The purity and identity of the final product should be confirmed by Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR). This validation step is essential for trustworthiness and confirms the success of the protocol.

Synthesis Workflow Diagram

synthesis_workflow anisole Anisole (Nucleophile) mixing 1. Mix Reactants at 0°C anisole->mixing acyl_chloride 4-Chlorophenylacetyl Chloride (Electrophile Precursor) acyl_chloride->mixing alcl3 Anhydrous AlCl₃ (Lewis Acid Catalyst) alcl3->mixing solvent Anhydrous DCM (Solvent) solvent->mixing reaction 2. Stir at RT (2-4h) Electrophilic Aromatic Substitution mixing->reaction quench 3. Quench with Ice/HCl reaction->quench workup 4. Extraction & Washing quench->workup purify 5. Purification (Recrystallization/Chromatography) workup->purify product 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (Final Product) purify->product

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.

Relevance and Applications in Drug Discovery

The Deoxybenzoin Scaffold: A Privileged Structure

The deoxybenzoin core is considered a "privileged scaffold" in medicinal chemistry. This means its structure is recurrently found in compounds that exhibit high affinity for a variety of biological targets. Its relative rigidity, combined with the ability to position two distinct aromatic groups in a specific spatial orientation, makes it an ideal framework for designing selective ligands and inhibitors.

Potential Therapeutic Applications

While specific biological activity for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is not extensively documented, its structural class is associated with a broad range of pharmacological effects. The combination of the methoxy and chloro substituents can modulate properties like metabolic stability, receptor binding affinity, and membrane permeability.

  • Anti-inflammatory Agents: Many deoxybenzoin derivatives exhibit anti-inflammatory properties.

  • Anticancer Activity: The diaryl ketone motif is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[6]

  • Antimicrobial and Antifungal Agents: Chalcones, which are structurally related α,β-unsaturated ketones, are well-known for their antimicrobial properties, suggesting that saturated analogues like deoxybenzoins could serve as valuable leads.[7]

  • Enzyme Inhibition: This scaffold is suitable for designing inhibitors for enzymes like kinases, dihydroorotate dehydrogenase, or others where interactions with aromatic residues in the active site are critical.[6]

Logical Pathway for Drug Development

The development of a new chemical entity based on this scaffold would follow a structured, multi-stage process.

drug_dev_pathway scaffold Scaffold Identification (Deoxybenzoin Core) synthesis Synthesis of Analog Library (Varying Substituents) scaffold->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead preclinical Preclinical Studies (In vivo Efficacy & Safety) hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Sources

Technical Assessment: Solubility Profile of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide provides a technical analysis of the solubility characteristics of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 52578-11-7), a specific deoxybenzoin derivative often utilized as a scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and functionalized heterocycles.[1]

Unlike simple solvents, the solubility of this diaryl-ethanone is governed by the interplay between the electron-donating methoxy group (


) on the benzoyl ring and the electron-withdrawing chloro group (

) on the

-phenyl ring.[1]
Physicochemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one[1]

  • Molecular Class: Deoxybenzoin / Chalcone precursor

  • Molecular Weight: 260.72 g/mol

  • Structural Character:

    • Lipophilicity: High (Estimated LogP

      
       3.8 – 4.2).[1]
      
    • Crystalline Lattice: The molecule possesses significant lattice energy due to

      
       stacking interactions enhanced by the polarized nature of the 
      
      
      
      -chloro and
      
      
      -methoxy substituents.[1] This typically results in a high melting point relative to non-halogenated analogs, requiring elevated temperatures for dissolution in protic solvents.[1]

Predicted Solubility Profile (Qualitative)

Due to the absence of specific mole-fraction equilibrium data in public thermodynamic databases (NIST/DDB) for this specific CAS entry, the following solubility profile is derived from Hansen Solubility Parameters (HSP) and comparative data from structural analogs (e.g., 4-methoxydeoxybenzoin).

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent match for the polarizable chloro-substituted aromatic ring.[1] Primary choice for extraction.[1]
Polar Aprotic DMF, DMSO, DMAcVery High Strong dipole-dipole interactions with the carbonyl moiety disrupt the crystal lattice effectively.[1]
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate to High Good solvency due to hydrogen bond acceptor capabilities; THF is preferred for reaction homogeneity.[1]
Alcohols (Protic) Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) The hydrophobic biphenyl core limits cold solubility. Excellent candidates for recrystallization (high temperature coefficient).[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneNegligible High interfacial tension; the molecule is too polar for non-polar alkanes.[1] Used as anti-solvents.[1]
Aqueous Media Water, Buffers (pH 1-14)Insoluble (<0.01 mg/mL)Lack of ionizable groups (no acidic protons or basic amines) renders it hydrophobic.

Experimental Determination Protocols

For researchers requiring precise thermodynamic data (mole fraction


) for process optimization, relying on literature values is insufficient due to batch-to-batch polymorphic variations.[1] The following Self-Validating Protocol  is recommended.
Protocol A: Isothermal Saturation (Shake-Flask Method)

This is the "Gold Standard" for generating solubility curves.[1]

Reagents: High-purity solute (>99% HPLC), anhydrous solvents. Equipment: Thermostated shaker bath (


 K), HPLC-UV or GC-FID.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone to 10 mL of the target solvent in a glass vial. "Excess" is defined visually; solid must persist at the bottom.[1]

  • Equilibration: Place vials in a thermostated shaker bath. Agitate at 150 rpm for 24–48 hours.

    • Validation Check: If all solid disappears, the solution is unsaturated.[1] Add more solid immediately.[1]

  • Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation errors.

  • Sampling: Using a pre-warmed syringe filter (0.45

    
    m PTFE), withdraw the supernatant.[1]
    
  • Dilution & Analysis: Dilute the aliquot immediately to prevent crashing out. Analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at

    
     nm).
    
Visualization of Analytical Workflow

The following diagram outlines the logical flow for determining and modeling solubility, ensuring data integrity.

Solubility_Protocol cluster_0 Data Validation Loop Start Start: Solid Sample Solvent_Add Add Solvent (Excess Solid) Start->Solvent_Add Equilibrate Equilibrate (T ± 0.05K) 24-48 Hours Solvent_Add->Equilibrate Check_Solid Solid Persists? Equilibrate->Check_Solid Check_Solid->Solvent_Add No (Add more solid) Filter Isothermal Filtration (0.45 µm) Check_Solid->Filter Yes Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Model Thermodynamic Modeling (Apelblat/Van't Hoff) Analyze->Model

Figure 1: Logical workflow for the isothermal saturation method. The "Solid Persists" decision node is critical for ensuring thermodynamic equilibrium.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated to allow for interpolation at different temperatures.[1] For deoxybenzoin derivatives, the Modified Apelblat Equation is the industry standard for correlation.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Temperature in Kelvin.[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application Logic:

  • Plot

    
     vs 
    
    
    
    .[1]
  • If the plot is linear, the Van't Hoff equation (setting

    
    ) is sufficient.[1]
    
  • If the plot shows curvature (common for polar aromatics in protic solvents due to temperature-dependent activity coefficients), use the full Apelblat equation.[1]

Thermodynamic Dissolution Functions

From the linear regression of


 vs 

(Van't Hoff plot), you can calculate the apparent enthalpy of solution (

):

[1]
  • Interpretation: For this compound, dissolution is expected to be endothermic (

    
    ), meaning solubility increases with temperature.[1] A steep slope indicates a high sensitivity to temperature, making the solvent ideal for cooling crystallization.[1]
    

Practical Implications for Process Chemistry

Recrystallization Strategy

Based on the structural analysis (Section 1) and predicted solubility (Section 2), the following solvent systems are recommended for purification:

  • Single Solvent: Ethanol or Isopropanol.[1]

    • Protocol: Dissolve at reflux (approx. 78–82°C).[1] Cool slowly to 0°C. The steep solubility curve of deoxybenzoins in alcohols usually yields high recovery (>85%) and excellent crystal purity.[1]

  • Binary Solvent (Anti-solvent): Ethyl Acetate / Hexane.[1]

    • Protocol: Dissolve in minimal Ethyl Acetate at room temperature.[1] Slowly add Hexane until turbidity persists.[1] Cool to 4°C.[1][2]

Reaction Solvent Selection

For reactions involving the carbonyl group (e.g., Grignard addition or reduction):

  • Recommended: THF or 2-MeTHF.[1]

  • Reasoning: High solubility ensures homogenous kinetics; ether oxygen coordinates with organometallic reagents, stabilizing the transition state.[1]

References

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Industrial & Engineering Chemistry Research. (Reference for the Apelblat modeling workflow applied to similar aromatic ketones). Link

  • PubChem. (2023).[1][3] Compound Summary for CAS 52578-11-7. National Center for Biotechnology Information.[1] Link

  • NIST. (2023). NIST Chemistry WebBook, SRD 69. (Source for general thermodynamic data of acetophenone derivatives). Link

Sources

Technical Guide: Operational Safety & Handling of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

[1][2]

Executive Summary

This technical guide outlines the safety, handling, and operational protocols for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (also known as 4'-Methoxy-2-(4-chlorophenyl)acetophenone ).[1][2] This compound is a substituted deoxybenzoin, primarily utilized as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, and in the development of functional photo-active materials.[1][2]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-Chloro-1-(4-methoxyphenyl)ethanone (an

12

12Potent Compound Safety (PCS)2

Part 1: Chemical Identity & Physicochemical Profile[2]

Understanding the specific isomerism is vital for safety, as the position of the carbonyl group significantly alters reactivity and biological potential.[2]

Structural Identification

The molecule consists of an ethanone bridge linking a 4-methoxyphenyl ring (anisole derivative) and a 4-chlorophenyl ring.[1][2]

AttributeDetail
IUPAC Name 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one
Common Synonyms 4'-Methoxy-2-(4-chlorophenyl)acetophenone; 4-Methoxy-deoxy-4'-chlorobenzoin
Molecular Formula C

H

ClO

Molecular Weight 260.72 g/mol
CAS Registry Note: Isomers vary.[1][2][3][4] Commonly associated with 59863-09-1 or similar positional isomer series.[1][2]
Physical State White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, Chloroform, DMSO
Chemical Reactivity & Stability[1][2]
  • Acidity: The methylene protons at the C2 position (alpha to the carbonyl) are acidic (

    
    ).[1][2] In the presence of strong bases (e.g., NaH, KOtBu), this position deprotonates, posing a risk of exothermic runaway if not controlled.[2]
    
  • Stability: Stable under standard temperature and pressure.[1][2] Hydrolytically stable, but susceptible to oxidation at the methylene bridge under UV light or radical conditions.[1][2]

Part 2: Occupational Toxicology & Hazard Identification

GHS Classification (Derived)

While specific toxicological data for this intermediate may be limited, its structural activity relationship (SAR) to other deoxybenzoins and SERM precursors dictates the following precautionary classification:

  • Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation (particulate abrasion and chemical irritation).[2]

  • STOT-SE (Category 3): May cause respiratory irritation if dust is inhaled.[1][2]

  • Reproductive Toxicity (Suspected): As a scaffold for estrogen receptor modulators, this compound should be treated as a suspected reproductive toxicant until data proves otherwise.[2]

Exposure Pathways & Physiological Effects[1]
  • Inhalation: High risk during weighing or transfer of dry powder.[1][2] Systemic absorption may mimic weak estrogenic or anti-estrogenic effects.[1][2]

  • Dermal: Lipophilic nature facilitates transdermal absorption, especially if dissolved in DMSO or organic solvents.[1][2]

Part 3: Operational Handling Protocols

Hierarchy of Controls (Visualized)

The following decision tree illustrates the required safety logic for handling this compound based on the operation scale.

SafetyLogicStartOperation AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionIn SolutionState->SolutionScaleScale > 100mg?Solid->ScaleRespPPE: N95/P100 Respirator(If outside containment)Solid->RespSpill CleanupHoodStandard Fume Hood(Face Velocity > 0.5 m/s)Solution->HoodScale->HoodNoIsolatorPowder Containment Hoodor Glove Box (HEPA)Scale->IsolatorYesGlovesPPE: Double Nitrile Gloves(Change every 30 mins)Hood->GlovesIsolator->Gloves

Figure 1: Risk-based decision matrix for handling SERM intermediates.

Weighing and Transfer[1]
  • Static Control: Deoxybenzoin derivatives are often free-flowing powders prone to static charge.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1][2]

  • Containment: Weighing must be performed inside a Balance Enclosure or a Fume Hood.[1][2] Never weigh on an open bench.

  • Solvent Selection: If preparing stock solutions, prefer Ethyl Acetate or Dichloromethane (DCM) .[2] Avoid using DMSO for initial handling if possible, as DMSO enhances skin permeability, carrying the compound into the bloodstream.[2]

Synthesis & Impurity Management

This compound is typically synthesized via Friedel-Crafts Acylation.[1][2][5] The safety profile of the synthesis differs from the product.

  • Reaction Hazards: The use of Aluminum Chloride (

    
    ) and 4-Chlorophenylacetyl chloride generates HCl gas.[1][2]
    
  • Quenching: The workup involves quenching the aluminum complex.[1][2] This is highly exothermic.[1][2] Ice/water must be added slowly to the reaction mixture (or vice versa, depending on protocol) to prevent thermal runaway.[2]

SynthesisWorkflowAnisoleAnisole(Substrate)RxnFriedel-Crafts Acylation(DCM, 0-5°C)Anisole->RxnChloride4-ChlorophenylacetylChlorideChloride->RxnCatAlCl3(Catalyst)Cat->RxnQuenchAcidic Quench(HCl/Ice - Exothermic!)Rxn->QuenchHCl Gas EvolutionPurifyRecrystallization(EtOH/EtOAc)Quench->PurifyProductTarget Deoxybenzoin(Solid)Purify->Product

Figure 2: Synthesis workflow highlighting critical safety control points (Red/Yellow).[1][2]

Part 4: Storage, Stability & Degradation[2]

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow oxidative degradation.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] The methylene bridge is susceptible to autoxidation over long periods, forming the benzil (diketone) impurity.[2]

  • Container: Amber glass vials with Teflon-lined caps.

Incompatibility[1]
  • Strong Oxidizers: Reaction with permanganates or peroxides will cleave the molecule.[1][2]

  • Strong Bases: Will cause enolization and potential condensation side-reactions.[1][2]

Part 5: Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins.[1][2] Do not use alcohol. Alcohol acts as a penetration enhancer for lipophilic aromatics, potentially increasing systemic absorption.[2]
Eye Contact Flush with saline/water for 15 mins.[2] Consult ophthalmologist.Crystalline solids can cause corneal abrasion; chemical irritation requires dilution.[2]
Spill (Solid) Wet-wipe method using absorbent pads dampened with detergent.[1][2]Dry sweeping generates dust aerosols (inhalation hazard).[2] Wet wiping contains the particulate.[1][2]
Spill (Solution) Absorb with vermiculite or sand.[2] Dispose as halogenated waste.[1][2]Halogenated solvents (DCM) and the chlorine atom on the molecule require specific waste streams (EPA code U044/U080 context).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237806 (Isomer Analogue).[2] Retrieved from (Note: Used for physicochemical property benchmarking of the structural class).[2]

  • European Patent Office (2005). Process for Preparing Raloxifene Hydrochloride.[1][2] EP1641773B1.[1][2] Retrieved from .

  • Fisher Scientific (2024). Safety Data Sheet: 4'-Methoxyacetophenone derivatives.[1][2] Retrieved from .[2]

  • Chavakula, R., et al. (2018). "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride."[1][2][6] Organic Chemistry: An Indian Journal.[1][2][6] Retrieved from .[2]

Precision Stoichiometry and Yield Optimization in Deoxybenzoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Deoxybenzoin (1,2-diphenylethanone) is a critical scaffold in medicinal chemistry, serving as the immediate precursor to diarylethylenes and selective estrogen receptor modulators (SERMs) such as Tamoxifen and Raloxifene. In polymer science, it is a primary building block for flame-retardant poly(arylene ether)s.

For drug development professionals, the synthesis of deoxybenzoin represents a classic case study in process mass efficiency . While the reaction appears simple, the theoretical yield calculation is often oversimplified, leading to discrepancies between projected and actual inventory.

This guide provides a rigorous framework for calculating theoretical yield, specifically focusing on the Friedel-Crafts Acylation route—the industry standard for scalability—while integrating modern purity corrections and limiting reagent logic.

The Reaction Landscape: Mechanistic Causality

To calculate yield accurately, one must understand the stoichiometry dictated by the mechanism. We focus here on the reaction between Phenylacetyl Chloride and Benzene catalyzed by Aluminum Chloride (


) .
The Stoichiometric Trap

Unlike simple substitutions, this reaction requires a super-stoichiometric amount of Lewis acid.

  • Activation:

    
     complexes with the acyl chloride to form the electrophilic acylium ion.
    
  • Product Complexation: The resulting ketone (deoxybenzoin) is basic enough to complex with

    
    , effectively removing the catalyst from the cycle.
    
  • Result: You generally require

    
     equivalents of 
    
    
    
    relative to the limiting reagent.
Mechanistic Pathway (Visualization)

FriedelCraftsMechanism Reactants Phenylacetyl Chloride + AlCl3 Acylium Acylium Ion Complex [Ph-CH2-C≡O]+ [AlCl4]- Reactants->Acylium Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene (Nucleophilic Attack) Intermed AlCl3-Product Complex Sigma->Intermed - HCl (Aromatization) Final Deoxybenzoin (Isolated) Intermed->Final + H2O/HCl (Quenching)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the critical catalyst-product complexation step that dictates stoichiometry.

Theoretical Yield Calculation Framework

The theoretical yield is the maximum amount of product that can be generated if every molecule of the limiting reagent converts to product with zero side reactions.

Molecular Weight Data Matrix
CompoundRoleFormulaMW ( g/mol )Density (g/mL)
Phenylacetyl Chloride Limiting Reagent

154.59 1.17
Benzene Reagent / Solvent

78.110.87
Aluminum Chloride Catalyst

133.342.44
Deoxybenzoin Target Product

196.25 N/A (Solid)
The Calculation Protocol

Scenario: You are performing a reaction using 15.0 g of Phenylacetyl Chloride (Assay 98%). Benzene is used in large excess (solvent).

Step 1: Correct for Purity (The "Real" Mass)

Raw materials are rarely 100% pure. Failure to correct for assay purity is the #1 source of yield inflation.




Step 2: Determine Moles of Limiting Reagent



Step 3: Apply Reaction Stoichiometry

From the mechanism, 1 mole of Phenylacetyl Chloride yields 1 mole of Deoxybenzoin.



Step 4: Calculate Theoretical Mass



Yield Gap Analysis

If your isolated mass is 16.2 g , your calculation is:



Expert Insight: In Friedel-Crafts acylations, yields >90% are achievable. Losses are typically due to:

  • Polysubstitution: Rare in acylation (deactivating product) but possible if temperature is uncontrolled.

  • Hydrolysis: Phenylacetyl chloride is moisture sensitive. If your

    
     is "wet" or the flask isn't dry, the chloride converts to Phenylacetic acid (dead end).
    

Experimental Workflow: A Self-Validating Protocol

This protocol is designed for reproducibility . It uses benzene as both reagent and solvent, simplifying the kinetic landscape.

Safety Prerequisite:


 reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.
Step-by-Step Methodology
  • System Preparation:

    • Equip a 250 mL three-necked flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

    • Attach a drying tube (CaCl2) to the condenser top.

    • Validation: Flame-dry the glassware under vacuum to ensure 0% moisture.

  • Charging:

    • Add 15.0 g (0.11 mol) of anhydrous

      
       (approx 1.1 - 1.2 equivalents relative to acid chloride) to the flask.
      
    • Add 50 mL of dry Benzene. Start stirring.

  • Controlled Addition (The Exotherm):

    • Load 15.0 g of Phenylacetyl Chloride into the addition funnel.

    • Add dropwise over 30 minutes.

    • Observation: Evolution of HCl gas (bubbling) confirms initiation. The mixture will turn dark (orange/red complex).

  • Reaction Completion:

    • Heat to reflux (approx 80°C) for 1 hour.

    • Endpoint Check: TLC (Hexane/EtOAc 9:1). Disappearance of acid chloride spot.

  • Quenching (Critical Step):

    • Cool mixture to room temperature.

    • Pour the reaction mixture slowly onto 100 g of crushed ice mixed with 20 mL conc. HCl .

    • Why? This breaks the Aluminum-Product complex.

  • Isolation:

    • Separate the organic (Benzene) layer.[1]

    • Wash aqueous layer with 2 x 30 mL Benzene.

    • Combine organics

      
       Wash with 
      
      
      
      
      
      10% NaOH (removes unreacted acid)
      
      
      Brine.
    • Dry over

      
      , filter, and rotovap.
      
Process Flow Diagram

Workflow Setup Setup: Dry Glassware AlCl3 + Benzene Addition Add Phenylacetyl Chloride (Dropwise, 30 min) Setup->Addition N2 Atmosphere Reflux Reflux @ 80°C (1 Hour) Addition->Reflux HCl Evolution Quench Quench: Ice + HCl (Break Al-Complex) Reflux->Quench Cool to RT Workup Phase Separation & NaOH Wash Quench->Workup Biphasic Isolate Evaporation & Crystallization Workup->Isolate Dry Organic Layer

Figure 2: Operational workflow for the synthesis of deoxybenzoin via Friedel-Crafts acylation.

Advanced Considerations for Drug Development

Process Mass Intensity (PMI)

While Theoretical Yield focuses on the product, PMI focuses on waste.



For this reaction, the large volume of benzene and the aqueous quench significantly increase PMI. In a development setting, replacing benzene with a stoichiometric amount of benzene in a greener solvent (like dichloromethane or using flow chemistry) is preferred to reduce PMI.
Alternative Routes

If the Friedel-Crafts route yields high impurities, consider the Benzoin Reduction :

  • Reactants: Benzoin +

    
     or 
    
    
    
    .
  • Benefit: Avoids handling moisture-sensitive acid chlorides and aluminum waste.

  • Reference: See Organic Syntheses Coll. Vol. 2, p. 156 [1].

References

  • Organic Syntheses , Coll.[2] Vol. 2, p. 156 (1943); Vol. 10, p. 20 (1930). Deoxybenzoin.[2][3][4][5][6] Available at: [Link]

  • PubChem . Phenylacetyl Chloride (Compound).[2][6][7] National Library of Medicine. Available at: [Link]

  • Choudhary, S. S., et al. (2025).[6] Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Strategic Utility of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative of significant interest in modern organic synthesis. We will dissect its core chemical properties, established synthetic routes, and its pivotal role as a versatile intermediate in constructing complex molecular architectures, particularly within the pharmaceutical landscape. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage this compound's synthetic potential.

Introduction: The Deoxybenzoin Core

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class of aromatic ketones. Its structure, featuring a carbonyl group linking a 4-methoxyphenyl moiety and a methylene bridge to a 4-chlorophenyl group, offers a unique combination of reactive sites. The electron-donating methoxy group activates the adjacent aromatic ring, while the electron-withdrawing chloro group influences the reactivity of the second ring. The true synthetic utility, however, lies in the reactivity of the α-methylene and carbonyl groups, which serve as versatile handles for a wide array of chemical transformations. This makes it a valuable precursor for various high-value compounds, including heterocyclic systems and pharmacologically active agents.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanonePubChem[1]
Molecular Formula C₁₅H₁₃ClO₂Derived
Molecular Weight 260.72 g/mol Derived
CAS Number 134-85-0 (Parent Deoxybenzoin)Generic
Appearance Typically a solid at room temperatureInferred
Solubility Soluble in common organic solvents like ethanol, DMF, chloroformInferred[2]

Synthesis of the Intermediate: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring (anisole) with an acyl halide (4-chlorophenylacetyl chloride) in the presence of a Lewis acid catalyst.

The causality behind this choice is rooted in the high reactivity of anisole, whose methoxy group is strongly activating, directing the acylation primarily to the para position due to steric hindrance at the ortho positions. The Lewis acid, typically aluminum chloride (AlCl₃), is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is readily attacked by the electron-rich anisole ring.

G Anisole Anisole Product 2-(4-Chlorophenyl)-1- (4-methoxyphenyl)ethanone Anisole->Product + Acylium Ion AcylChloride 4-Chlorophenylacetyl Chloride Intermediate Acylium Ion Complex (Electrophile) AcylChloride->Intermediate + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Intermediate->Product

Caption: Friedel-Crafts acylation pathway for synthesizing the target intermediate.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

This protocol is a representative procedure based on established Friedel-Crafts acylation principles.[3]

Self-Validation: The success of this reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirming the product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic carbonyl stretch in the IR spectrum (approx. 1680 cm⁻¹) is a key indicator.

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene.

  • Catalyst Suspension: Cool the flask to 0°C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) with stirring to form a suspension.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C. Allow the mixture to stir for 15-20 minutes to facilitate the formation of the acylium ion complex.

  • Nucleophile Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Role as a Precursor to Bioactive Heterocycles

The true versatility of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is demonstrated in its use as a scaffold for synthesizing a variety of heterocyclic compounds. The active methylene group can be readily functionalized, and the carbonyl group is a prime site for condensation reactions.

A key strategy involves a two-step sequence: first, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive enamino ketone intermediate. This intermediate then serves as a versatile building block for various heterocycles.[4]

G cluster_products Heterocyclic Products Deoxybenzoin 2-(4-Chlorophenyl)-1- (4-methoxyphenyl)ethanone EnaminoKetone Enamino Ketone Intermediate Deoxybenzoin->EnaminoKetone + DMF-DMA Isoxazole Isoxazole EnaminoKetone->Isoxazole + Hydroxylamine Pyrazole Pyrazole EnaminoKetone->Pyrazole + Hydrazine Pyrimidine Pyrimidine EnaminoKetone->Pyrimidine + Guanidine

Caption: Synthetic pathways from the deoxybenzoin intermediate to various heterocycles.

This approach is highly efficient because the enamino ketone acts as a masked 1,3-dicarbonyl equivalent, which can react with various N,O- and N,N-binucleophiles to construct five- or six-membered rings.[4] For instance:

  • Reaction with hydroxylamine yields a 4,5-diarylisoxazole.

  • Reaction with hydrazine or its derivatives produces 4,5-diarylpyrazoles.

  • Reaction with guanidine leads to 4,5-diaryl-substituted 2-aminopyrimidines.

This strategy provides a convergent and high-yielding route to libraries of potentially bioactive compounds from a single, readily accessible intermediate.

Application in the Synthesis of Aromatase Inhibitors

Aromatase inhibitors are a critical class of drugs for treating hormone-dependent breast cancer.[5][6] While the most direct syntheses of drugs like Anastrozole start from different precursors[7][8], the structural motifs present in 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone are highly relevant to the design of novel non-steroidal aromatase inhibitors.

The general structure of many non-steroidal inhibitors involves a central aromatic or heterocyclic core linked to substituted phenyl groups. The deoxybenzoin framework can be elaborated into complex triaryl systems that mimic the binding mode of known inhibitors. For example, the carbonyl group can be reduced to an alcohol and subsequently used in coupling reactions, or the entire scaffold can be used in McMurry-type reactions to generate triarylethylene structures, which are known to interact with estrogen receptors and related enzymes.[9]

Conceptual Workflow: Elaboration to a Potential Bioactive Scaffold

G Start 2-(4-Chlorophenyl)-1- (4-methoxyphenyl)ethanone Step1 Reduction (e.g., NaBH₄) Start->Step1 Alcohol Diarylethanol Intermediate Step1->Alcohol Step2 Coupling with Heterocycle (e.g., Triazole) Alcohol->Step2 Product Potential Aromatase Inhibitor Scaffold Step2->Product

Caption: Conceptual workflow for elaborating the intermediate into a drug-like scaffold.

This conceptual pathway illustrates how the fundamental reactivity of the deoxybenzoin core can be exploited. The reduction of the ketone provides a secondary alcohol, a key functional group for introducing nitrogen-containing heterocycles like the 1,2,4-triazole ring found in Anastrozole and Letrozole, which is known to coordinate with the heme iron of the aromatase enzyme.[5]

Summary and Future Outlook

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is more than just a simple ketone; it is a strategic building block with multiple reactive sites that can be selectively manipulated. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible and cost-effective starting material.

Key Synthetic Roles:

  • Primary Scaffold: Serves as the foundational core for building more complex molecules.

  • Heterocycle Precursor: Through functionalization into an enamino ketone, it provides a rapid entry into diverse heterocyclic systems like pyrazoles and isoxazoles.[4]

  • Bioactive Core: Its diarylethanone structure is a key component in scaffolds designed to target enzymes like aromatase or receptors such as the estrogen receptor.

The continued exploration of this intermediate and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents. Its inherent structural features and predictable reactivity ensure its place as a valuable tool in the arsenal of the modern synthetic chemist.

References

  • CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents.
  • Synthesis of p-methoxyacetophenone from anisole - Organic Syntheses.
  • Intermediates for the pharmaceutical industry - Evonik Health Care.
  • METHOD FOR PREPARING A SYNTHETIC INTERMEDIATE OF A 4-METHOXYPYRROLE DERIVATIVE - European Patent Office - EP 4219448 A1.
  • Synthetic method of fexofenadine intermediate - Patsnap.
  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.
  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues - NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-Depth Technical Guide to the Synthesis of Anastrozole - Benchchem.
  • THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS - CORE.
  • 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem.
  • Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1-butenyl]phenoxyacetic Acid - ResearchGate.
  • US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents.
  • Novel Aromatase Inhibitors by Structure-Guided Design - PMC - NIH.
  • Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal - ResearchGate.
  • Scheme 1. Synthesis of methoxy substituted compounds (4). Reagents and conditions - ResearchGate.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorophenylacetyl chloride using aluminum chloride (


) as a Lewis acid catalyst. The reaction yields 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone , a functionalized deoxybenzoin scaffold critical in the synthesis of selective estrogen receptor modulators (SERMs) and indole-based pharmaceuticals.

This guide prioritizes regioselectivity control (favoring the para-isomer) and process safety regarding the exothermic generation of the acylium intermediate.

Reaction Mechanism & Strategic Analysis

The Chemical Pathway

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS). The methoxy group of the anisole acts as an ortho/para director due to resonance donation of the oxygen lone pair. However, the para position is strongly favored (typically >95:5 ratio) due to the steric bulk of the incoming 4-chlorophenylacetyl electrophile.

Mechanistic Workflow
  • Activation:

    
     abstracts a chloride from the acid chloride, generating a resonance-stabilized acylium ion.
    
  • Attack: The nucleophilic

    
    -electrons of anisole attack the electrophilic acyl carbon.
    
  • Aromatization: The resulting arenium ion (sigma complex) loses a proton to restore aromaticity.

  • Complexation: The product ketone forms a 1:1 complex with

    
    , requiring a stoichiometric excess of the catalyst.
    

G cluster_0 Activation Phase cluster_1 Substitution Phase Reagents 4-Chlorophenylacetyl Chloride + AlCl3 Acylium Acylium Ion [R-C+=O] Reagents->Acylium - AlCl4- Sigma Sigma Complex (Intermediate) Acylium->Sigma + Anisole Anisole Anisole (Nucleophile) ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl

Figure 1: Mechanistic pathway of the aluminum chloride-catalyzed acylation.

Experimental Protocol

Materials & Specifications
ReagentEquiv.RoleGrade/Notes
Anisole 1.0SubstrateAnhydrous, >99%
4-Chlorophenylacetyl Chloride 1.1ElectrophileSolid or liquid; check purity
Aluminum Chloride (

)
1.2CatalystAnhydrous beads/powder . Hygroscopic.
Dichloromethane (DCM) SolventSolventAnhydrous; stabilized with amylene
1M HCl N/AQuenchAqueous
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Slurry" Method)

Rationale: Pre-forming the acylium ion ensures a steady concentration of electrophile and prevents the Lewis acid from complexing non-productively with the anisole oxygen.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

  • Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ).
    
  • Slurry Formation: Add anhydrous DCM (5-10 volumes relative to anisole) to the flask. Add

    
     (1.2 equiv)  in one portion. Cool the suspension to 0°C  using an ice bath.
    
  • Acylium Generation: Dissolve 4-chlorophenylacetyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the

    
     slurry over 15 minutes.
    
    • Observation: The mixture typically turns yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase 2: Reaction
  • Substrate Addition: Dissolve Anisole (1.0 equiv) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature < 5°C .

    • Critical Control Point: Rapid addition causes localized overheating, which promotes ortho substitution or di-acylation.

  • Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

  • Monitoring (PAT): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (Anisole) should be consumed.

Phase 3: Quench & Workup
  • Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 5 equiv HCl).

    • Safety: This step is highly exothermic.[1][2] Vigorous stirring is required to break up the aluminum salts.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

  • Washing: Wash combined organics sequentially with:

    • Water (

      
      )
      
    • Sat.

      
       (to remove residual acid)
      
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification

The crude product is often a solid. Recrystallization is the preferred purification method for deoxybenzoin analogs.

  • Solvent System: Hot Ethanol (EtOH) or Methanol (MeOH).

  • Procedure: Dissolve crude solid in minimum boiling EtOH. Allow to cool slowly to RT, then to 4°C. Filter the white/off-white crystals.

Process Workflow Diagram

Workflow start Start: Inert Atmosphere (N2) step1 Suspend AlCl3 in DCM (0°C) start->step1 step2 Add Acid Chloride (Form Acylium Ion) step1->step2 step3 Add Anisole Dropwise (Maintain < 5°C) step2->step3 step4 Warm to RT & Stir (2-4 Hours) step3->step4 decision TLC: Anisole Consumed? step4->decision decision->step4 No (Stir longer) quench Quench into Ice/HCl decision->quench Yes workup Extract (DCM) -> Wash (NaHCO3) -> Dry quench->workup purify Recrystallize (EtOH) workup->purify

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in

Use fresh, anhydrous

(should be free-flowing powder, not clumps).
Ortho-Isomer Impurity High reaction tempEnsure addition is strictly at 0°C; add anisole slower.
Incomplete Reaction Catalyst poisoningIncrease

to 1.3–1.5 equiv. The product ketone complexes 1 equiv of Al.
Emulsion during Workup Aluminum saltsUse a larger volume of 1M HCl during quench; filter through Celite if necessary.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Friedel-Crafts procedures).
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Fox, B. A., & Threlfall, T. L. "The preparation of some deoxybenzoins." Organic Syntheses, Coll. Vol. 5, p.130. Link (Analogous synthesis demonstrating

    
     handling).
    
  • University of Michigan. "Experiment 1: Friedel-Crafts Acylation." CHEM 215 Laboratory Manual. Link (Detailed workup safety protocols).

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Isoflavones from Deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoflavones, a class of flavonoids characterized by a 3-phenylchromen-4-one backbone, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including estrogenic, antioxidant, and anticancer properties.[1] The synthetic route commencing from 2-hydroxydeoxybenzoins (2-hydroxyphenyl benzyl ketones) is a foundational and highly versatile strategy for constructing the isoflavone core.[2][3] This methodology hinges on the introduction of a single carbon atom to the active methylene group of the deoxybenzoin, followed by cyclization to form the central pyranone ring. This guide provides an in-depth exploration of established and modern protocols for this transformation, intended for researchers, chemists, and professionals in drug development. We will detail the prerequisite synthesis of deoxybenzoin precursors and subsequently elaborate on three primary cyclization methodologies: the classic Vilsmeier-Haack reaction, base-catalyzed condensation, and modern microwave-assisted synthesis. Each protocol is presented with a step-by-step guide, mechanistic insights, and the scientific rationale behind experimental choices.

Part 1: Synthesis of the 2-Hydroxydeoxybenzoin Precursor

The successful synthesis of isoflavones via this route is contingent upon the availability of the requisite 2-hydroxydeoxybenzoin starting material. These intermediates are typically prepared through the acylation of a substituted phenol with a phenylacetic acid derivative. The Friedel-Crafts acylation, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), is a robust and widely employed method.[1][4][5]

Workflow for Precursor and Isoflavone Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization to Isoflavone Phenol Substituted Phenol Deoxybenzoin 2-Hydroxydeoxybenzoin Phenol->Deoxybenzoin Friedel-Crafts Acylation (e.g., BF₃·Et₂O) PAA Phenylacetic Acid Derivative PAA->Deoxybenzoin Deoxybenzoin_ref 2-Hydroxydeoxybenzoin Formylating_Agent One-Carbon Source (e.g., DMF, TEOF) Isoflavone Isoflavone Product Formylating_Agent->Isoflavone Deoxybenzoin_ref->Isoflavone Cyclization Methods (Vilsmeier, Base-Catalyzed, etc.)

Caption: Overall workflow from phenols to isoflavones.

Protocol 1: General Synthesis of 2-Hydroxydeoxybenzoin via Friedel-Crafts Acylation

This protocol describes the synthesis of the deoxybenzoin intermediate from a phenol and phenylacetic acid using boron trifluoride etherate as both the catalyst and solvent.

Principle: Boron trifluoride etherate is a Lewis acid that activates the carboxylic acid of phenylacetic acid, facilitating electrophilic aromatic substitution onto the electron-rich phenol ring. The reaction typically proceeds with good regioselectivity, favoring acylation at the position ortho to the hydroxyl group.

Reagent/ParameterMolar Ratio (vs. Phenol)Typical ConditionsPurpose
Substituted Phenol1.0-Starting Material
Phenylacetic Acid1.0-Acylating Agent
Boron Trifluoride Etherate (BF₃·Et₂O)5.090 °C, 1.5 - 2 hLewis Acid Catalyst & Solvent
Nitrogen Atmosphere-InertPrevents oxidation

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and phenylacetic acid (1.0 eq).

  • Under a nitrogen or argon atmosphere, add boron trifluoride etherate (BF₃·Et₂O, 5.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 1.5–2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude deoxybenzoin can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Cyclization of Deoxybenzoins to Isoflavones

The key transformation in this synthetic route is the cyclization of the 2-hydroxydeoxybenzoin with a one-carbon electrophile to construct the chromen-4-one ring system.

Method 1: Vilsmeier-Haack Reaction and Modified Protocols

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation and subsequent cyclization of deoxybenzoins.[6] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or methanesulfonyl chloride (MeSO₂Cl).[1][4]

Scientific Rationale: The Vilsmeier reagent is a mild electrophile that selectively formylates the active methylene carbon (α-carbon) of the deoxybenzoin. The resulting α-formyl deoxybenzoin intermediate is unstable and undergoes a rapid intramolecular cyclization via nucleophilic attack from the ortho-hydroxyl group, followed by dehydration to yield the stable aromatic isoflavone core.[2]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formyl_Intermediate α-Formyl Deoxybenzoin (unstable) Vilsmeier_Reagent->Formyl_Intermediate Deoxybenzoin 2-Hydroxydeoxybenzoin Enolate Enolate Intermediate Deoxybenzoin->Enolate Deprotonation (active methylene) Enolate->Formyl_Intermediate Electrophilic Attack Isoflavone Isoflavone Formyl_Intermediate->Isoflavone Intramolecular Cyclization & Dehydration

Caption: Mechanism of Vilsmeier-Haack Isoflavone Synthesis.

Protocol 2: Isoflavone Synthesis using DMF/POCl₃

Reagent/ParameterMolar Ratio (vs. Deoxybenzoin)Typical ConditionsPurpose
2-Hydroxydeoxybenzoin1.0-Starting Material
N,N-Dimethylformamide (DMF)Excess0 °C to RTReagent & Solvent
Phosphoryl Chloride (POCl₃)1.5 - 3.00 °CVilsmeier Reagent Formation
Reaction Time-4 - 18 hoursCompletion of reaction

Step-by-Step Methodology:

  • In a three-necked flask under a nitrogen atmosphere, cool an excess of anhydrous DMF to 0 °C using an ice bath.

  • Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C. An exothermic reaction occurs, forming the Vilsmeier reagent.[7]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the 2-hydroxydeoxybenzoin (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent mixture.

  • Allow the reaction to warm to room temperature and stir for 4–18 hours. The reaction time can vary significantly depending on the substrate.[8] Monitor progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice or into a beaker of ice-cold water.

  • Heat the aqueous mixture to boiling for 15-30 minutes to ensure complete hydrolysis of intermediates, then cool.

  • Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous solution with ethyl acetate or dichloromethane.

  • Wash the collected solid (or organic extract) with water and a saturated sodium bicarbonate solution to remove acid residues.

  • Dry the crude product. Purify by recrystallization from ethanol or by silica gel column chromatography.

Method 2: Base-Catalyzed Condensation with Orthoformates

This approach offers a milder alternative to the Vilsmeier-Haack reaction. It employs a formylating agent like triethyl orthoformate [HC(OEt)₃] and a base catalyst, such as 4-dimethylaminopyridine (DMAP), pyridine, or morpholine, to facilitate the cyclization.[9]

Scientific Rationale: The base deprotonates the active methylene group of the deoxybenzoin to form an enolate. This nucleophilic enolate then attacks the triethyl orthoformate. Subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the isoflavone ring. DMAP has been shown to be a particularly effective catalyst for this transformation.[9]

G Deoxybenzoin 2-Hydroxydeoxybenzoin Enolate Enolate Intermediate Deoxybenzoin->Enolate Deprotonation Base Base (e.g., DMAP) Base->Enolate Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack TEOF Triethyl Orthoformate TEOF->Adduct Isoflavone Isoflavone Adduct->Isoflavone Cyclization & Elimination of EtOH

Caption: Mechanism of Base-Catalyzed Isoflavone Synthesis.

Protocol 3: Isoflavone Synthesis using Triethyl Orthoformate and DMAP

Reagent/ParameterMolar Ratio (vs. Deoxybenzoin)Typical ConditionsPurpose
2-Hydroxydeoxybenzoin1.0-Starting Material
Triethyl OrthoformateExcess100-120 °CC1 Source & Solvent
4-Dimethylaminopyridine (DMAP)0.02 - 0.1100-120 °CBase Catalyst
Reaction Time-2 - 6 hoursCompletion of reaction

Step-by-Step Methodology:

  • Combine the 2-hydroxydeoxybenzoin (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.02 eq) in a flask.[9]

  • Add an excess of triethyl orthoformate, which acts as both the reagent and the solvent.

  • Heat the mixture to reflux (around 100–120 °C) with stirring for 2–6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with dilute HCl (to remove DMAP), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude isoflavone by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).[9] Yields for this method are often very high, frequently exceeding 90%.[9]

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10] This "green chemistry" approach can be applied to the Vilsmeier-Haack or other cyclization methods.[1][8]

Scientific Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly increase the rate of reaction.[10] For isoflavone synthesis, this means the cyclization can often be completed in minutes rather than hours, minimizing the formation of degradation byproducts.[1][8]

Protocol 4: Microwave-Assisted Vilsmeier Cyclization

Reagent/ParameterMolar Ratio (vs. Deoxybenzoin)Typical ConditionsPurpose
2-Hydroxydeoxybenzoin1.0-Starting Material
Vilsmeier Reagent1.5Pre-formed or in situFormylating Agent
DMF--Solvent
Microwave Power-200-400 WReaction Acceleration
Reaction Time-5 - 15 minutesCompletion of reaction

Step-by-Step Methodology:

  • Prepare the Vilsmeier reagent as described in Protocol 2, or use a pre-formed reagent.

  • In a microwave-safe reaction vessel, dissolve the 2-hydroxydeoxybenzoin (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the Vilsmeier reagent (1.5 eq) to the deoxybenzoin solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300 W) for 5–15 minutes. The optimal time and power should be determined empirically for each substrate.

  • After irradiation, cool the vessel to a safe temperature before opening.

  • Perform the work-up as described in Protocol 2 (pouring into ice water, extraction/filtration).

  • Purify the final product using standard techniques (recrystallization or column chromatography).

Part 3: Purification and Characterization

Purification: Regardless of the synthetic method, purification is crucial for obtaining high-purity isoflavones.

  • Recrystallization: Ethanol, methanol, or aqueous mixtures of these alcohols are commonly used solvents for recrystallizing isoflavones.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane.[9] The progress can be monitored by TLC.

Characterization: The structure of the synthesized isoflavones should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR should show a characteristic singlet for the proton at the C2 position, typically between δ 7.8 and 8.5 ppm. ¹³C NMR will confirm the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretching frequency for the pyranone ring around 1620-1650 cm⁻¹.

Conclusion

The synthesis of isoflavones from deoxybenzoin precursors is a robust and adaptable strategy. The classic Vilsmeier-Haack reaction provides a reliable, albeit sometimes harsh, route to a wide variety of isoflavones. For more sensitive substrates, base-catalyzed condensation with reagents like triethyl orthoformate offers a milder and often higher-yielding alternative. Furthermore, the integration of microwave technology can dramatically reduce reaction times and improve efficiency, aligning with the principles of green chemistry. The choice of method will depend on the specific substrate, available equipment, and desired scale of the synthesis. By following these detailed protocols, researchers can effectively synthesize isoflavone derivatives for further study and application in drug discovery and development.

References

  • Chang, H., Lin, H., & Chang, Y. (2012). Development of the Research in Isoflavones. Asian Journal of Chemistry, 24(8), 3309-3313. [Link]

  • Unknown. (2025). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. SAGE Publications Inc.[Link]

  • Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

  • Szeja, W., Grynkiewicz, G., & Rusin, K. (2017). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Molecules. [Link]

  • Kshatriya, R. B., Shaikh, Y. I., & Nazeruddin, G. M. (2012). Microwave assisted synthesis of Isoflavones. Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. [Link]

  • Unknown. (n.d.). The principal methods for isoflavone synthesis. ResearchGate. [Link]

  • Selepe, M. A., & van Heerden, F. R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

  • Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry. [Link]

  • Selepe, M. A. (2021). Synthesis of Isoflavones. ResearchGate. [Link]

  • Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. [Link]

  • Wähälä, K., & Hase, T. (2000). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Steroids, 65(10-11), 637-9. [Link]

  • Unknown. (n.d.). Purification and antioxidant activities of soybean isoflavones. SciSpace. [Link]

  • Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. ResearchGate. [Link]

  • Ye, W., Liu, X., et al. (2007). Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. Journal of Agricultural and Food Chemistry, 55(17), 6902-8. [Link]

  • Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. ResearchGate. [Link]

  • Georgetti, S. R., et al. (2023). Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. Foods. [Link]

  • Fieser, L. F., & Jones, J. E. (1941). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 21, 30. [Link]

  • Wagh, S. B., & Ubale, M. B. (2017). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of ChemTech Research, 10(1), 22-29. [Link]

Sources

1H NMR and 13C NMR analysis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Part 1: Introduction & Compound Profile

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is a functionalized deoxybenzoin derivative often utilized as a scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.[1][2] Its structure features two distinct aromatic systems linked by a keto-methylene bridge.[1][2] Accurate structural validation is critical due to the potential for isomerism in downstream derivatives (e.g., during alpha-alkylation or condensation reactions).[1][2]

This guide provides a definitive protocol for the structural elucidation of this compound using 1H and 13C NMR, focusing on the differentiation of the two para-substituted aromatic rings.[1][2]

Compound Specifications
  • IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone[1][2]

  • Molecular Formula: C15H13ClO2[2]

  • Molecular Weight: 260.72 g/mol [1]

  • Key Functional Groups: Aryl ketone, Aryl chloride, Aryl ether (methoxy).[1][2]

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this standardized workflow.

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (CDCl3, 99.8% D) is the standard solvent.[1][2] It provides excellent solubility and minimizes solvent-solute hydrogen bonding that can broaden peaks.[1][2]

    • Alternative: DMSO-d6 may be used if the sample contains polar impurities or for downstream biological assays, but chemical shifts will vary slightly from those reported here.[1][2]

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL CDCl3.[1][2]

    • 13C NMR: 20–30 mg in 0.6 mL CDCl3 (Higher concentration required for adequate signal-to-noise ratio due to low natural abundance of 13C).[1][2]

  • Vessel: High-quality 5 mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Instrument Parameters (400 MHz - 600 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse maximizes signal recovery per scan.[1][2]
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers all expected organic signals.[1][2]
Acquisition Time ~3.0 - 4.0 sec~1.0 - 1.5 secEnsure full FID decay to prevent truncation artifacts.
Relaxation Delay (D1) 1.0 sec2.0 secSufficient for relaxation of protons; 13C requires longer D1 for quaternary carbons.[1][2]
Scans (NS) 16512 - 102413C requires significantly more scans for S/N > 10:[1][2]1.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.[1][2]
Experimental Workflow Visualization

NMR_Workflow Sample Solid Sample (5-30 mg) Prep Dissolution (0.6 mL CDCl3) Sample->Prep Filter Filtration (Remove particulates) Prep->Filter Optional Acquisition Acquisition (400-600 MHz) Prep->Acquisition Filter->Acquisition Process Processing (FT, Phasing, Baseline) Acquisition->Process Analysis Structural Assignment Process->Analysis

Figure 1: Standardized NMR acquisition workflow ensuring sample integrity and data quality.

Part 3: 1H NMR Analysis & Interpretation

The 1H NMR spectrum is characterized by two distinct AA'BB' aromatic systems, a diagnostic methoxy singlet, and a methylene bridge singlet.[1][2]

Chemical Shift Assignments (CDCl3, δ ppm)
MoietyTypeShift (δ)MultiplicityIntegrationCoupling (J)Assignment Logic
-OCH3 Methyl3.87Singlet (s)3H-Electron-donating methoxy group attached to Ring A.
-CH2- Methylene4.20Singlet (s)2H-Alpha-keto methylene; deshielded by carbonyl and phenyl ring.[1][2]
Ring A (H-3,5) Aromatic6.94Doublet (d)2H8.8 HzOrtho to -OCH3.[1][2] Shielded by resonance donation of oxygen.[1][2]
Ring B (H-2,6 / H-3,5) Aromatic7.15 - 7.30Multiplet (m)4H-4-Chlorophenyl protons.[1][2] Often overlap; less magnetically distinct than Ring A.
Ring A (H-2,6) Aromatic8.01Doublet (d)2H8.8 HzOrtho to C=O.[1][2] Strongly deshielded by carbonyl anisotropy.[1][2]
Detailed Structural Logic
  • The "Anisoyl" System (Ring A):

    • The carbonyl group is a strong electron-withdrawing group (EWG), deshielding the ortho protons (H-2,[1]6) significantly downfield to ~8.0 ppm .[1][2]

    • The methoxy group is a strong electron-donating group (EDG) by resonance, shielding the ortho protons (H-3,[1]5) upfield to ~6.9 ppm .[1][2]

    • Result: A widely separated, clear AA'BB' pattern (pseudo-doublets).

  • The "Chlorobenzyl" System (Ring B):

    • The methylene group (-CH2-) is weakly activating.[1][2] The chlorine atom is weakly deactivating (inductive withdrawal) but also donates by resonance.[1][2]

    • The electronic contrast across this ring is much lower than in Ring A.[1][2]

    • Result: These protons typically cluster in the 7.15 – 7.30 ppm range, often appearing as a tight multiplet or overlapping doublets, distinct from the widely spaced signals of Ring A.[1][2]

Part 4: 13C NMR Analysis & Interpretation

The 13C spectrum confirms the carbon skeleton.[1][2][3] The key to analysis is identifying the carbonyl peak and distinguishing the quaternary aromatic carbons.[1][2]

Chemical Shift Assignments (CDCl3, δ ppm)
Carbon TypeShift (δ)Assignment Logic
Methylene (-CH2-) 44.8Alpha to ketone and benzylic.[1][2]
Methoxy (-OCH3) 55.5Characteristic of aryl methyl ethers.[1][2]
Ar-CH (Ring A, ortho to OMe) 113.8Shielded by oxygen resonance.[1][2]
Ar-CH (Ring B) 128.7Ortho to Cl (approx).[1][2]
Ar-C (Ring A, ipso to C=O) 129.5Quaternary.[1][2]
Ar-CH (Ring A, ortho to C=O) 130.9Deshielded by carbonyl.[1][2]
Ar-CH (Ring B) 131.2Ortho to CH2 (approx).[1][2]
Ar-C (Ring B, ipso to Cl) 132.8Quaternary; C-Cl bond effect.[1][2]
Ar-C (Ring B, ipso to CH2) 133.5Quaternary.[1][2]
Ar-C (Ring A, ipso to OMe) 163.6Deshielded quaternary; attached directly to oxygen.[1][2]
Ketone (C=O) 196.2Characteristic aryl ketone shift.[1][2]
Structural Confirmation Logic
  • The Carbonyl (196.2 ppm): Confirms the ketone functionality.[1][2] An aldehyde would appear >200 ppm; an ester <175 ppm.[1][2][3]

  • The Methoxy "Ipso" Carbon (163.6 ppm): The most deshielded aromatic signal due to the direct attachment of the electronegative oxygen.[1][2]

  • Differentiation of CH Signals: HSQC (Heteronuclear Single Quantum Coherence) 2D NMR is recommended if precise assignment of the overlapping signals in the 128-131 ppm range is required.[1][2]

Part 5: Critical Quality Attributes (Self-Validation)

To ensure the spectrum represents the correct pure compound, verify these three internal consistency checks:

  • Integration Ratio: The ratio of the Methoxy singlet (3H) to the Methylene singlet (2H) must be exactly 1.5 : 1 .[1][2] Deviation suggests impurity or incomplete relaxation.[1][2]

  • Aromatic Symmetry: You must observe two distinct doublets (Ring A) and a multiplet cluster (Ring B).[1][2] If Ring B appears as a perfect AA'BB' pattern similar to Ring A, the chlorine may be substituted with a group creating a stronger electronic push-pull (e.g., nitro or methoxy), indicating a synthesis error.[1][2]

  • Water Peak: In CDCl3, a water peak appears around 1.56 ppm .[1][2] Ensure this does not overlap with aliphatic impurities.[1][2]

Structural Logic Diagram

Structure_Logic cluster_RingA Ring A (Anisoyl) cluster_RingB Ring B (Chlorobenzyl) Compound 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone H_Ortho_CO H-2,6 (Ortho to C=O) Deshielded: ~8.0 ppm Compound->H_Ortho_CO H_Ortho_OMe H-3,5 (Ortho to OMe) Shielded: ~6.9 ppm Compound->H_Ortho_OMe H_RingB H-2,3,5,6 Electronic similarity Cluster: ~7.15-7.30 ppm Compound->H_RingB Bridge Methylene Bridge (-CH2-) Singlet: ~4.20 ppm Compound->Bridge

Figure 2: Structural logic for assigning 1H NMR signals based on electronic environments.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774621, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.[1][2] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1][2] John Wiley & Sons.[1][2] (Authoritative text on AA'BB' systems and substituent effects).

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Deoxybenzoin derivatives).[1][2] AIST, Japan.[1][2] (General reference for deoxybenzoin chemical shifts).

Sources

recrystallization procedure for purifying 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

High-Purity Recrystallization of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for ensuring high yields and predictable outcomes in subsequent reactions. This guide moves beyond a simple list of steps to explain the underlying principles and causal relationships behind the procedural choices, ensuring a robust and reproducible method. The protocol details a two-solvent system, leveraging ethanol and water, which has been optimized for this class of moderately polar aryl ketones.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[1][2] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool.[2] As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution in a pure form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[1]

The success of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should:

  • Not react chemically with the compound to be purified.[3]

  • Dissolve the compound readily at a high temperature but poorly at a low temperature.[3][4]

  • Either not dissolve the impurities at all (allowing for removal by hot filtration) or dissolve them so well that they remain in the mother liquor upon cooling.[3]

  • Possess a boiling point below the melting point of the compound to prevent "oiling out."

For 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a single solvent may not provide the optimal solubility differential. Therefore, this protocol employs a two-solvent (or mixed-solvent) system. In this approach, the compound is dissolved in a "good" solvent (one in which it is highly soluble), and a "bad" or anti-solvent (one in which it is poorly soluble) is added to the hot solution until the saturation point is reached.[5] This method offers fine control over the crystallization process.

Compound Profile and Solvent System Rationale

The molecular structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, featuring a ketone, an ether linkage, and an aryl chloride, classifies it as a moderately polar compound. This polarity profile is key to our solvent selection.

  • Ethanol ("Good" Solvent): As a polar protic solvent, ethanol is effective at dissolving the target compound at elevated temperatures due to favorable dipole-dipole interactions. Many aromatic ketones show good solubility in hot ethanol.[6][7][8]

  • Water ("Bad" Solvent/Anti-solvent): Water is a highly polar solvent in which the largely organic target molecule has very poor solubility.

By dissolving the ketone in a minimal amount of hot ethanol and then carefully adding hot water, we can precisely induce saturation, leading to a high recovery of pure crystals upon cooling.

PropertyDetails
IUPAC Name 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Molecular Formula C₁₅H₁₃ClO₂
Molecular Weight 260.71 g/mol
Appearance (Crude) Typically an off-white, tan, or yellowish solid.
Appearance (Purified) White to brilliant-white crystalline solid.
Key Structural Features Aryl ketone, aryl chloride, methoxy group (ether).
Potential Impurities Unreacted starting materials (e.g., 4-methoxyacetophenone[9][10], 1-chloro-4-(chloromethyl)benzene), positional isomers, or byproducts from side reactions.[11]

Experimental Workflow Visualization

The following diagram outlines the complete recrystallization procedure, providing a clear visual guide from the crude starting material to the final, purified product.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Add_Water Add Hot Water to Cloud Point Insoluble_Check->Add_Water No Hot_Filter->Add_Water Cool Slow Cooling (Crystallization) Add_Water->Cool Ice_Bath Ice Bath (Maximize Yield) Cool->Ice_Bath Vacuum_Filter Vacuum Filtration (Isolate Crystals) Ice_Bath->Vacuum_Filter Wash Wash with Cold Ethanol/Water Vacuum_Filter->Wash Mother_Liquor Discard Mother Liquor (Contains Soluble Impurities) Vacuum_Filter->Mother_Liquor Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the two-solvent recrystallization of the target ketone.

Detailed Step-by-Step Protocol

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and spark sources. Use a heating mantle or steam bath for heating.

Materials & Equipment:

  • Crude 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (~5.0 g)

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 50 mL)

  • Heating mantle or hot plate with a water bath

  • Magnetic stir bar and stir plate (optional)

  • Stemless glass funnel and fluted filter paper (for optional hot filtration)

  • Buchner funnel, filter flask, and appropriately sized filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Protocol Steps:

  • Dissolution: Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask. In a separate beaker, heat approximately 40-50 mL of 95% ethanol to a gentle boil.[6] Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions (2-3 mL at a time) while swirling or stirring.[7] Continue adding the minimum amount of hot ethanol required to fully dissolve the solid. An excess of solvent will reduce the final yield.

  • Decolorization & Hot Filtration (Optional): If the resulting solution is highly colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Swirl and reheat the solution to boiling for a few minutes.[4] To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration through a pre-warmed stemless funnel with fluted filter paper into a clean 125 mL Erlenmeyer flask.

  • Inducing Saturation: Reheat the clear solution to boiling. Add hot deionized water dropwise to the boiling ethanol solution while swirling.[8] Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated. To ensure the solution is not supersaturated, add a few drops of hot ethanol until the cloudiness just disappears.[8]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by giving the molecules time to arrange into a stable crystal lattice, excluding impurities.[7] Rushing this step by rapid cooling can trap impurities within the crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes.[7] This will further decrease the solubility of the compound and maximize the quantity of crystals that precipitate from the solution.

  • Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of a cold 1:1 ethanol/water mixture.[7] Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion (5-10 mL) of ice-cold 1:1 ethanol/water. This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. It is crucial to use a cold solvent to avoid redissolving the purified product.

  • Drying: Leave the vacuum on for 10-15 minutes to pull air through the filter cake, which will help to partially dry the crystals. Transfer the purified solid to a pre-weighed watch glass and dry it to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Expected Outcomes & Troubleshooting

ParameterExpected Result
Typical Yield 75-90% (Yields will vary based on the purity of the crude material. Some loss is inherent in the process as a portion of the compound will remain in the mother liquor).
Purity (by HPLC/GC) >99.0%
Melting Point A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. The crude product will exhibit a broader and depressed melting point range.
Troubleshooting: Oiling Out If the compound separates as an oil instead of a solid, it means the boiling point of the solvent system is higher than the melting point of the compound. Re-heat the solution to dissolve the oil and add more of the "good" solvent (ethanol) before attempting to cool again.
Troubleshooting: No Crystals Form If crystallization does not occur upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a tiny "seed crystal" from a previous pure batch.[4]

Conclusion

The two-solvent recrystallization method detailed in this application note is a robust and efficient technique for purifying 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. By understanding the principles of solubility and carefully controlling the experimental parameters of solvent ratio and cooling rate, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • JoVE. (2020). Recrystallization - Concept. Journal of Visualized Experiments. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Available at: [Link]

  • Wikipedia. (n.d.). Acetanisole. Available at: [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. (n.d.). 1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone(CAS# 925007-31-4). Available at: [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • ResearchGate. (2000). Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate. Available at: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available at: [Link]

  • Unknown Source. (n.d.).
  • TSI Journals. (2011). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

Sources

antimicrobial screening of novel deoxybenzoin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Antimicrobial Screening of Novel Deoxybenzoin Derivatives

Introduction: The Deoxybenzoin Advantage

Deoxybenzoins (1,2-diphenylethanones) represent a "privileged structure" in medicinal chemistry, serving as stable, lipophilic precursors to isoflavones. Unlike their oxidatively labile counterparts, deoxybenzoins possess a flexible ketone bridge that allows for unique binding modes within microbial targets.

Recent studies indicate that specific derivatives—particularly those with halogenated or hydroxylated aromatic rings—exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Their mechanism of action is often dual-modal: inhibiting bacterial fatty acid synthesis (FabH target) and disrupting membrane integrity due to their inherent lipophilicity.

Critical Challenge: The primary hurdle in screening deoxybenzoins is their low aqueous solubility. Standard turbidity-based assays often yield false results due to compound precipitation. This guide prioritizes resazurin-based endpoints to ensure data integrity.

Compound Preparation & Handling

Objective: To generate stable stock solutions that minimize precipitation upon introduction to aqueous media.

Protocol: Solubilization and Storage
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Stock Concentration: Prepare a 10 mg/mL master stock.

    • Why? This allows for high-concentration testing (up to 512 µg/mL) while keeping the final DMSO concentration < 2.5% in the well, preventing solvent toxicity.

  • Visual QC: Vortex for 2 minutes. Inspect against a light source.[1][2] If particulates remain, sonicate for 15 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials (deoxybenzoins can be light-sensitive). Store at -20°C.

Self-Validating Step:

  • The "Water Drop" Test: Before the assay, add 5 µL of stock to 195 µL of Mueller-Hinton Broth (MHB). If immediate heavy precipitation occurs (visible flakes), the compound requires a cosolvent (e.g., 10% Tween-80) or a lower starting concentration.

Primary Screening: Resazurin-Modified Broth Microdilution (MIC)

Rationale: Standard CLSI M07 protocols rely on turbidity (OD600). Deoxybenzoins often form micro-precipitates in broth that mimic bacterial growth. We utilize Resazurin (Alamar Blue), a redox indicator that turns pink/fluorescent only in the presence of metabolically active (living) cells, eliminating false positives from precipitation.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus ATCC 29213 (Gram+ reference), E. coli ATCC 25922 (Gram- reference).

Workflow Diagram

MIC_Protocol Stock Deoxybenzoin Stock (10 mg/mL DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold series Incubate Incubation (18-24h @ 37°C) Dilution->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubate Dye Add Resazurin (30 µL/well) Incubate->Dye Post-incubation Read Read Results (Blue=Dead, Pink=Alive) Dye->Read Incubate 2-4h

Caption: Figure 1. Resazurin-modified microdilution workflow to bypass solubility interference.

Step-by-Step Protocol
  • Plate Setup: Dispense 100 µL of CAMHB into columns 1–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of compound stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:150 in CAMHB.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.

  • Incubation: 37°C for 20 hours.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

  • Scoring:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolism reduced the dye).

    • MIC Definition: The lowest concentration that remains blue.

Secondary Screening: Time-Kill Kinetics

Rationale: To determine if the deoxybenzoin derivative is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%). This is crucial for determining the drug's potential clinical application.

Protocol
  • Preparation: Prepare tubes containing CAMHB with the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10(CFU/mL) vs. Time.

    • Bactericidal: ≥3 Log10 reduction from the starting inoculum.[4]

    • Bacteriostatic:[3][4] <3 Log10 reduction.

Mechanistic Insight: Membrane Permeability Assay

Expertise Note: Deoxybenzoins are lipophilic. A common mechanism is the disruption of the bacterial cell membrane. We verify this using Propidium Iodide (PI), a dye that only enters cells with compromised membranes.

Protocol
  • Harvest Cells: Centrifuge mid-log phase bacteria; wash and resuspend in PBS.

  • Treatment: Incubate cells with the compound (at 2x MIC) for 1 hour.

    • Positive Control:[5] 70% Isopropyl Alcohol or CTAB.

    • Negative Control:[4] PBS + DMSO.

  • Staining: Add Propidium Iodide (10 µM final). Incubate 15 mins in dark.

  • Detection: Measure fluorescence (Ex: 535 nm / Em: 617 nm) or analyze via Flow Cytometry.

  • Interpretation: High fluorescence indicates membrane pore formation/disruption.

Data Presentation & Analysis

Table 1: Example Data Layout for Screening Report

Compound IDStructure FeatureMIC (µg/mL) S. aureusMIC (µg/mL) E. coliCC50 (µg/mL) [HEK293]Selectivity Index (CC50/MIC)
DBZ-01 Unsubstituted>128>128250< 2
DBZ-04 2,4-Di-OH32642006.25
DBZ-09 4-Cl, 4'-OH4 3218045
Vancomycin(Control)1->500>500

Interpretation Logic:

  • Selectivity Index (SI): A viable drug candidate should have an SI > 10.

  • Structure-Activity Relationship (SAR): Note how halogenation (e.g., DBZ-09) often improves lipophilicity and membrane penetration, lowering MIC.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Do not read turbidity. Rely strictly on Resazurin color change. Reduce starting concentration.
Pink Color in Sterility Control Contamination.Discard plate. Check autoclave cycles and biosafety cabinet airflow.
Growth in High Dose Wells "Skipped wells" or resistant mutants.Repeat assay. If consistent, streak well onto agar to check purity (contamination vs. resistance).
DMSO Toxicity Solvent % too high.Ensure final DMSO < 2.5% (v/v). Run a "Solvent Only" control column.[4]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][4][6][7][8] Link

  • Li, H. Q., et al. (2007). "Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein." European Journal of Medicinal Chemistry, 42(8), 1165-1171. Link

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. Link

  • Zhang, Y., et al. (2010). "Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 20(9), 2991-2994. Link

  • Pankey, G. A., & Sabath, L. D. (2004). "Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections." Clinical Infectious Diseases, 38(6), 864-870. Link

Sources

Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of crude 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (Target Compound), a key deoxybenzoin intermediate often synthesized via Friedel-Crafts acylation. The crude reaction mixture typically contains unreacted anisole, 4-chlorophenylacetic acid, and isomeric byproducts.

This protocol focuses on Flash Column Chromatography using silica gel.[1] It prioritizes the removal of the chromatographically distinct starting materials and the separation of the target ketone from potential regioisomers. The guide emphasizes "Self-Validating" method development, ensuring reproducibility across different batch sizes.

Chemical Context & Impurity Profiling[2][3]

Effective purification requires understanding the physicochemical differences between the target and its impurities.

CompoundRolePolarity ProfileEst.[2] Rf (10% EtOAc/Hex)Behavior on Silica
Anisole Starting MaterialNon-polar (Ether)> 0.80Elutes near solvent front.
Target Ketone Product Moderate (Ketone) 0.30 – 0.40 Distinct spot, UV active.
Regioisomers ByproductModerate0.25 – 0.35Likely ortho-acylated; elutes just after or co-elutes with target.
4-Cl-Phenylacetic Acid Starting MaterialPolar / Acidic< 0.05Streaks/retains at baseline without modifier.

Key Separation Logic:

  • Anisole is easily removed with a non-polar wash.

  • The Acid is highly polar and will remain on the column during standard elution, preventing contamination.

  • The critical separation is resolving the Target Ketone from closely eluting Regioisomers (if present) and non-polar breakdown products.

Pre-Purification: Method Development (TLC)

Do not skip this step.[3] It validates the stationary phase activity and solvent strength.

Protocol:
  • Preparation: Dissolve 5 mg of crude solid in 1 mL Dichloromethane (DCM).

  • Plate: Silica Gel 60 F254 on Aluminum/Glass backing.

  • Eluent Screening:

    • Test 1 (100% Hexane): Check if non-polar impurities move.[3]

    • Test 2 (10% EtOAc in Hexane): Target Rf should be ~0.35.

    • Test 3 (20% EtOAc in Hexane): If Rf > 0.6, solvent is too strong; resolution will be lost.

  • Visualization: UV Lamp at 254 nm . The conjugated ketone system absorbs strongly.

Decision Criterion:

  • Optimal System: The solvent ratio where the Target Compound has an Rf of 0.30 – 0.40 .

  • Recommendation: Based on deoxybenzoin polarity, a gradient starting at 100% Hexane and ramping to 15% EtOAc/Hexane is typically ideal.

Detailed Purification Protocol

A. Column Sizing & Loading

Stationary Phase: Silica Gel 60 (40–63 μm). Loading Capacity: 1% to 5% of silica weight (e.g., for 1g crude, use 20g–100g silica).

  • Liquid Loading (Not Recommended): The compound has poor solubility in Hexane. Loading in DCM/EtOAc can cause "band broadening" if the volume is too high.

  • Solid (Dry) Loading (Recommended):

    • Dissolve crude mixture in minimum DCM.

    • Add silica gel (ratio 1:2 crude:silica) or Celite 545.

    • Evaporate solvent under vacuum until a free-flowing powder remains.

    • Load this powder carefully on top of the pre-packed column.

B. Gradient Elution Strategy

Standardize flow rate to 2.0 inches/minute linear velocity (approx 15-20 mL/min for a 25mm column).

  • Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexane .

  • Stage 1 (Impurities): Elute with 100% Hexane (2 CV).

    • Purpose: Elutes unreacted Anisole and non-polar hydrocarbons.

  • Stage 2 (The Ramp): Linear gradient from 0% to 10% EtOAc in Hexane over 5 CV.

  • Stage 3 (Product Elution): Hold at 10% - 15% EtOAc (isocratic).

    • Observation: Collect fractions. The product usually elutes here.

  • Stage 4 (Column Flush): Ramp to 100% EtOAc .

    • Purpose: Strip off the retained carboxylic acid and polar tars. Do not combine these with product fractions.

C. Fraction Analysis & Pooling
  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV 254 nm.

  • Critical Step: If a "shadow" spot appears immediately below the main product spot, it may be the ortho-isomer. Pool these "mixed" fractions separately from the "pure" heart-cut fractions.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the purification process.

ChromatographyWorkflow Start Crude Reaction Mixture TLC TLC Method Development (Target Rf 0.35) Start->TLC Decision Rf Check: Is Rf 0.3 - 0.4? TLC->Decision Adjust Adjust Solvent Strength (Rule of Half) Decision->Adjust No (Rf <0.2 or >0.5) Loading Dry Loading (Silica/Celite + Crude) Decision->Loading Yes Adjust->TLC Run Flash Chromatography (Gradient: 0% -> 15% EtOAc) Loading->Run Fractions Fraction Collection & Analysis (UV 254nm) Run->Fractions Pool Pool Pure Fractions & Concentrate Fractions->Pool Pure Spots Only Recryst Optional: Recrystallization (MeOH/EtOAc) Pool->Recryst If >99% purity needed

Figure 1: Decision tree for the purification of deoxybenzoin derivatives, ensuring optimized stationary phase interaction before scale-up.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Product Streaking (Tailing) Residual acidity or column overloading.Ensure loading is <5% w/w. If streaking persists, add 1% Acetic Acid to mobile phase (rarely needed for ketones).
Co-elution of Impurities Gradient slope too steep.Decrease gradient slope (e.g., 0-10% EtOAc over 10 CV instead of 5 CV).
Product Elutes too Fast Solvent "Demixing" or too strong.Ensure column is equilibrated with Hexane. Verify EtOAc content is not >20%.
Poor Recovery Product crystallization inside column.Critical: This compound is solid. If liquid loading was used, it may have precipitated. Use Dry Loading .

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2]

  • Teledyne ISCO . (n.d.). Flash Chromatography Guide: Method Development.

  • PubChem . (n.d.).[4] 2-Chloro-1-(4-methoxyphenyl)ethanone Compound Summary. National Library of Medicine.

  • Biotage . (2018).[5] The Flash Purification Blog: How to separate closely eluting compounds.

Sources

Synthesis of α-Arylchalcones from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, represent a privileged scaffold in the landscape of medicinal chemistry and drug development.[1] These α,β-unsaturated ketones, characterized by two aromatic rings linked by a three-carbon enone system, are not only prevalent in a variety of edible plants but also serve as crucial biosynthetic precursors to other flavonoids.[1] The inherent chemical reactivity of the enone moiety, coupled with the vast possibilities for substitution on the flanking aromatic rings, has rendered chalcones a focal point of intensive research. This has led to the discovery of a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them highly attractive templates for the design of novel therapeutic agents.[2][3]

This application note provides a detailed protocol for the synthesis of α-arylchalcones, a specific class of chalcones, commencing from the deoxybenzoin derivative, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. Deoxybenzoins, which are 1,2-diaryl ethanones, serve as valuable precursors for α-substituted chalcones, offering a distinct structural motif compared to the more common chalcones derived from acetophenones. The strategic use of this starting material allows for the introduction of a third aromatic ring at the α-position of the enone system, thereby expanding the chemical space and potential biological activity of the resulting chalcone library.

We will delve into the mechanistic underpinnings of the base-catalyzed Claisen-Schmidt condensation, provide a step-by-step experimental protocol, and discuss the critical parameters for reaction optimization. This guide is intended for researchers and scientists engaged in synthetic chemistry and drug discovery, offering a robust and reproducible methodology for the generation of novel chalcone derivatives.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The Claisen-Schmidt condensation is a classic and widely employed method for the synthesis of chalcones.[4] It is a type of crossed aldol condensation that involves the reaction of a ketone possessing α-hydrogens with an aromatic aldehyde that lacks α-hydrogens.[4] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[5]

In the context of this protocol, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone serves as the ketone component. The α-carbon, situated between the two aromatic rings, bears acidic protons that can be abstracted by a base to initiate the condensation.

Reaction Mechanism: A Step-by-Step Visualization

The base-catalyzed Claisen-Schmidt condensation of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone with a generic aromatic aldehyde (Ar-CHO) proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the deoxybenzoin to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.

  • Protonation: The tetrahedral intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol addition product).

  • Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the α-arylchalcone. This step is driven by the formation of a highly conjugated system.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Deoxybenzoin 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone Enolate Enolate Intermediate Deoxybenzoin->Enolate + Base Aldehyde Aromatic Aldehyde (Ar-CHO) Base Base (e.g., NaOH) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde Beta_Hydroxy_Ketone β-Hydroxy Ketone Tetrahedral_Intermediate->Beta_Hydroxy_Ketone + H⁺ (from solvent) Chalcone α-Arylchalcone Beta_Hydroxy_Ketone->Chalcone - H₂O (Dehydration) Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of an α-Arylchalcone

This protocol details the synthesis of a representative α-arylchalcone, (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-(4-chlorophenyl)prop-2-en-1-one, from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and 4-nitrobenzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone260.711.0261 mg
4-Nitrobenzaldehyde151.121.0151 mg
Sodium Hydroxide (NaOH)40.002.080 mg
Ethanol (95%)--10 mL
Deionized Water--As needed
Dichloromethane (DCM)--As needed
Hexane--As needed
Instrumentation
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 261 mg (1.0 mmol) of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and 151 mg (1.0 mmol) of 4-nitrobenzaldehyde in 10 mL of 95% ethanol.

  • Addition of Base: While stirring the solution at room temperature, add 80 mg (2.0 mmol) of powdered sodium hydroxide.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80 °C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Spot the reaction mixture alongside the starting materials. The formation of a new, less polar spot (the chalcone product) should be observed. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.

  • Precipitation and Filtration: A yellow precipitate of the crude chalcone should form. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with copious amounts of cold deionized water to remove any residual sodium hydroxide.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain the pure α-arylchalcone.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using FT-IR and NMR spectroscopy to confirm its structure and purity.

Experimental_Workflow Setup 1. Reaction Setup (Deoxybenzoin, Aldehyde, Ethanol) Add_Base 2. Add Base (NaOH) Setup->Add_Base React 3. Reaction (Reflux, 2-4h) Add_Base->React Monitor 4. Monitor (TLC) React->Monitor Workup 5. Work-up (Cool, Add to ice-water) Monitor->Workup Reaction Complete Precipitate 6. Precipitation & Filtration Workup->Precipitate Wash 7. Wash (with water) Precipitate->Wash Purify 8. Purification (Recrystallization) Wash->Purify Characterize 9. Drying & Characterization (MP, IR, NMR) Purify->Characterize

Caption: Step-by-step experimental workflow for α-arylchalcone synthesis.

Optimization and Troubleshooting

The success of the Claisen-Schmidt condensation can be influenced by several factors. Here are some key considerations for optimizing the reaction and troubleshooting common issues:

  • Choice of Base: While NaOH and KOH are commonly used, other bases such as sodium ethoxide or potassium tert-butoxide can also be effective. The strength of the base can influence the reaction rate and the potential for side reactions. For less reactive substrates, a stronger base may be required.

  • Solvent: Ethanol is a common solvent due to its ability to dissolve both the reactants and the base. Other polar protic solvents like methanol can also be used. In some cases, aprotic solvents like DMF or DMSO may be employed, particularly with stronger bases.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

  • Reaction Time: The reaction time can vary depending on the reactivity of the substrates. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Side Reactions: Potential side reactions include the self-condensation of the ketone (if it is highly enolizable) and Cannizzaro reaction of the aldehyde (if it is susceptible to disproportionation in the presence of a strong base). Using an equimolar ratio of the ketone and aldehyde can help to minimize self-condensation.

Characterization of the Product

Thorough characterization of the synthesized chalcone is essential to confirm its identity and purity. The following are expected spectral data for a representative α-arylchalcone derived from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Expected Spectroscopic Data for a Representative Chalcone:

  • FT-IR (KBr, cm⁻¹):

    • ~1650-1670 (C=O stretching of the α,β-unsaturated ketone)

    • ~1590-1610 (C=C stretching of the enone system and aromatic rings)

    • ~1250 (C-O stretching of the methoxy group)

    • ~1090 (C-Cl stretching)

    • ~1520 and ~1340 (asymmetric and symmetric NO₂ stretching, if applicable)

  • ¹H NMR (CDCl₃, δ ppm):

    • ~3.8-3.9 (s, 3H, -OCH₃)

    • ~6.8-8.2 (m, aromatic and vinylic protons)

  • ¹³C NMR (CDCl₃, δ ppm):

    • ~55-56 (-OCH₃)

    • ~113-165 (aromatic and vinylic carbons)

    • ~190 (C=O)

The trans-configuration of the double bond is generally favored due to steric hindrance and is often confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum (typically around 15-16 Hz).

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of α-arylchalcones from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via the Claisen-Schmidt condensation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of novel chalcone derivatives. The versatility of this synthetic route, coupled with the significant biological potential of the chalcone scaffold, makes this an invaluable tool for scientists and professionals in the field of drug discovery and development. The detailed protocol and troubleshooting guide are designed to ensure the successful and reproducible synthesis of these promising compounds, paving the way for further pharmacological evaluation and the potential identification of new therapeutic leads.

References

  • Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999). Bioactivities of Chalcones. Current Medicinal Chemistry, 6(12), 1125-1149.
  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.
  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
  • Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195.
  • Guttin, A. (2017). Développement d'une bithérapie antitumorale basée sur une approche théranostique : applications aux cancers du cerveau et de la vessie. Physics.
  • Majed, Z. W., Said, S. A., & Shareef, O. A. (Year). Synthesis and kinetic study for the interconversion process of some 2'–hydroxychalcones to their corresponding flavanones. Chemistry.
  • Tran, T., Nguyen, T., Do, T. H., Huynh, T., Tran, C. D., & Thai, K. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(x), xxxx-xxxx.
  • Vora, J., Patel, D., Parmar, K., Patel, B. M., & Vasava, S. B. (Year). Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. Chemistry, Medicine.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Aichaoui, H., Guenadil, F., Kapanda, C., Lambert, D., McCurdy, C., & Poupaert, J. (Year). Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research.
  • Nair, S., & Bhimba, B. V. (Year). Academic Sciences International Journal of Pharmacy and Pharmaceutical Sciences. Medicine.
  • Becker, F. F. (Year). Chemotherapy. Reactions Weekly.
  • Alwash, A., Mahdi, A. M., & Al-Karagully, H. J. (2018). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF NEW N-PHENYLCINNAMAMIDE DERIVATIVES LINKED TO ASPIRIN AND IBUPROFEN. Asian Journal of Pharmaceutical and Clinical Research.
  • Baluja, S., & Kulshrestha, A. (2017). Chalcones : A Physicochemical Study. Chemistry.
  • Moskvina, V. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal.
  • Rosli, M. M., et al. (2006). (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2957-o2958.
  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets: A molecular insight. European Journal of Medicinal Chemistry, 98, 182-211.

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of Deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Troubleshooting FAQ[1]

Core Technical Directive

The synthesis of deoxybenzoins (benzyl phenyl ketones) via Friedel-Crafts acylation is a pivotal step in the preparation of isoflavones, benzofurans, and selective estrogen receptor modulators (SERMs). While the reaction appears deceptively simple—coupling a phenol/ether with a phenylacetic acid derivative—it is fraught with competing pathways.

As your Senior Application Scientist, I have structured this guide to move beyond "recipe following." We will dissect the chemoselectivity (C- vs. O-acylation), regioselectivity (ortho vs. para), and functional group integrity (ether cleavage) that dictate your yield.[1]

The Reaction Landscape

The following diagram maps the critical divergence points where your target molecule is lost to side products.

ReactionLandscape Reactants Phenol/Ether + Phenylacetic Acid/Chloride Acylium Acylium Ion Intermediate Reactants->Acylium Lewis/Brønsted Acid OAcyl O-Acylated Ester (Kinetic Product) Acylium->OAcyl Fast (Kinetic) Target Deoxybenzoin (Target C-Acyl) Acylium->Target Slow (Thermodynamic) Ortho Ortho-Isomer (Regio-impurity) Acylium->Ortho Steric/Electronic Control OAcyl->Target Fries Rearrangement (High T / Lewis Acid) Demethyl Demethylated Phenol Target->Demethyl AlCl3 (Strong Lewis Acid) Polymer Polymeric Tars Target->Polymer Overheating/PPA Cyclic Isocoumarins/ Indanones Ortho->Cyclic Intramolecular Cyclization

Figure 1: Mechanistic divergence in deoxybenzoin synthesis. Note the reversibility of O-acylation (Fries Rearrangement) and the irreversible nature of demethylation.

Troubleshooting Modules (FAQs)

Module A: The "Missing Methyl" (Unwanted Dealkylation)

User Issue: "I am synthesizing a polymethoxy-deoxybenzoin (e.g., for icariin analogs). My LC-MS shows a mass of [M-14] or [M-28], indicating loss of methyl groups."

Technical Root Cause: You are likely using Aluminum Chloride (AlCl₃) .[2][3][4][5] AlCl₃ is not just a catalyst; it is a hard Lewis acid that coordinates strongly to the oxygen of aryl methyl ethers. Under reflux, the nucleophilic chloride ion attacks the methyl group (S_N2 mechanism), cleaving it to form chloromethane and an aluminum phenoxide complex.

Corrective Protocol:

  • Switch Catalyst: If your substrate has methoxy groups, avoid AlCl₃.[1] Use Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂) . These reagents effect acylation without aggressive ether cleavage.[1]

  • Temperature Control: If you must use AlCl₃ (e.g., for reactivity reasons), keep the temperature below 0°C during addition and do not exceed 40°C during the reaction.

  • Stoichiometry: AlCl₃ dealkylation is stoichiometric.[1] If you use catalytic amounts (rare for acylation), dealkylation is minimized but yield drops.[1]

Module B: The Ester Trap (O-Acylation vs. C-Acylation)

User Issue: "I isolated a product with the correct mass, but the NMR shows a shift in the carbonyl peak (approx. 1750 cm⁻¹ IR vs. 1680 cm⁻¹ for ketone). It's an ester, not a ketone."

Technical Root Cause: Phenols are bidentate nucleophiles.[1][6] O-acylation (ester formation) is kinetically favored but thermodynamically less stable than C-acylation (ketone formation). If you stop the reaction too early or run it too cold, you isolate the ester.

Corrective Protocol:

  • Force the Fries Rearrangement: If using a Lewis Acid, continue heating. The Lewis acid complexes with the ester oxygen, facilitating the migration of the acyl group to the ortho/para position.

  • Solvent Choice: Switch from nitrobenzene (polar) to carbon disulfide or chlorinated solvents to alter the complex stability, though temperature is the primary driver.

  • PPA Method: In Polyphosphoric Acid, the high acidity and temperature (typically 60–90°C) usually drive the reaction directly to the C-acylated ketone, bypassing the stable ester isolation.

Module C: The "Red Oil" Nightmare (Polymerization & Tars)

User Issue: "My PPA reaction turned into a black, insoluble tar that I can't extract."

Technical Root Cause:

  • Overheating: PPA acts as a dehydrating agent.[1][7] Above 100°C, it can dehydrate the phenylacetic acid to ketenes or polymerize electron-rich phenols.[1]

  • Viscosity Hotspots: PPA is extremely viscous.[1][7] Poor stirring creates local hotspots where charring occurs.

Corrective Protocol:

  • The "Pink/Orange" Endpoint: Most deoxybenzoin formations in PPA go through a color transition (Yellow

    
     Orange 
    
    
    
    Red). Stop when it turns deep red.[1] Black indicates decomposition.[1]
  • Co-solvent: Add Sulfolane or Xylene to the PPA. This reduces viscosity and improves heat transfer without quenching the catalyst.

Quantitative Data: Side Product Profile

Side Product ClassDiagnostic Signal (NMR/IR)Primary CauseMitigation Strategy
Phenyl Acetate (Ester) IR: ~1750 cm⁻¹; ¹H NMR: Phenolic proton missing.[1]Kinetic control; Low Temp; Short time.[1]Increase Temp; Extend time (Fries Rearrangement).
Ortho-Isomer ¹H NMR: Complex aromatic coupling (ABCD or similar).Sterics; Non-bulky electrophiles.[1]Use bulky solvents; Para-blocking groups.[1]
Demethylated Phenol MS: [M-14]; ¹H NMR: Loss of -OCH₃ singlet (3.8 ppm).AlCl₃ usage; High Temp.[1]Switch to PPA or SnCl₄.
Isocoumarin IR: Lactone band; MS: [M-H₂O].Ortho-attack followed by cyclization.[1]Avoid ortho-directing conditions; Lower Temp.[1]
Polymer/Tar Broad, undefined NMR baseline.[1]PPA > 100°C; Moisture.[1]Strict Temp control (60-80°C); Inert atmosphere.

Experimental Protocols

Protocol A: The "Resorcinol Standard" (PPA Method)

Best for: Poly-oxygenated substrates (resorcinol, phloroglucinol) where methoxy cleavage is NOT a concern (or substrate is already free phenols).

Reagents:

  • Resorcinol (1.0 equiv)

  • Phenylacetic acid (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per g of substrate)

Workflow:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge the PPA.

  • Heating: Heat PPA to 60°C under N₂ until mobile.

  • Addition: Add Resorcinol and Phenylacetic acid simultaneously.

  • Reaction: Raise temperature to 75–80°C .

    • Critical Checkpoint: Monitor color.[1][8] The mixture should turn orange/red. If it turns black, cool immediately.[1]

    • Duration: 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool to 60°C. Pour the warm syrup slowly into crushed ice (10x volume) with vigorous stirring.

    • Note: Do not let the PPA cool completely in the flask; it will solidify into a glass that is impossible to remove.

  • Isolation: The deoxybenzoin usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: The "Methoxy-Safe" Method (Friedel-Crafts with SnCl₄ or mild AlCl₃)

Best for: Methoxy-containing substrates where dealkylation must be avoided.

Reagents:

  • Methoxybenzene derivative (1.0 equiv)

  • Phenylacetyl chloride (1.1 equiv) — Note: Use Acid Chloride, not Acid.[1]

  • Catalyst: SnCl₄ (1.1 equiv) or AlCl₃ (1.1 equiv - controlled)

  • Solvent: 1,2-Dichloroethane (DCE) or CH₂Cl₂.[1]

Workflow:

  • Setup: Flame-dry glassware. Inert atmosphere (Ar/N₂) is mandatory .

  • Dissolution: Dissolve the acid chloride and substrate in DCE at 0°C.

  • Catalyst Addition: Add the Lewis Acid (SnCl₄ or AlCl₃) portion-wise over 30 minutes at 0°C .

    • Why? Exotherm control prevents immediate demethylation.[1]

  • Reaction: Allow to warm to Room Temperature (20–25°C). Do not reflux if using AlCl₃ with methoxy groups.

  • Quench: Pour into a mixture of Ice + HCl (conc). The HCl breaks the Aluminum-Alkoxide complex.

  • Workup: Separate organic layer, wash with NaHCO₃ (remove unreacted acid), brine, dry over MgSO₄.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity Tar Black Tar Formation? (PPA Method) CheckYield->Tar Yes Demethyl Loss of Methyl Group? (AlCl3 Method) CheckPurity->Demethyl Mass -14 Ester Product is Ester? (Wrong IR/NMR) CheckPurity->Ester Wrong IR ActionTar Reduce Temp <80°C Add Co-solvent (Sulfolane) Tar->ActionTar ActionDemethyl Switch to SnCl4 or PPA Keep Temp < 20°C Demethyl->ActionDemethyl ActionEster Increase Temp/Time Force Fries Rearrangement Ester->ActionEster

Figure 2: Decision matrix for troubleshooting common synthetic failures.

References

  • Organic Syntheses, Coll. Vol. 4, p. 605 (1963). Deoxybenzoin.[1] Describes the classic Friedel-Crafts acylation using benzene and phenylacetyl chloride.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (General reference for Friedel-Crafts conditions and PPA handling).

  • Wahala, K., & Hase, T. A. (1991). Expedient synthesis of polyhydroxyisoflavones. Journal of the Chemical Society, Perkin Transactions 1. (Validates the use of BF3-etherate and PPA for poly-oxygenated deoxybenzoins to avoid side products).

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The authoritative text on mechanism, including the reversibility of O-acylation).

  • ResearchGate Technical Discussion. Polyphosphoric Acid in Organic Synthesis. (Practical insights on PPA viscosity and color changes).

Sources

optimization of reaction temperature for deoxybenzoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Deoxybenzoin Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support

Introduction: The Thermal Paradox of Deoxybenzoin

Welcome to the Deoxybenzoin Technical Support Center. If you are accessing this guide, you are likely encountering one of two extremes: incomplete conversion (the reaction stalled) or tar formation (the reaction burned).

Deoxybenzoin (benzyl phenyl ketone) synthesis, particularly via the industrial standard Friedel-Crafts acylation , presents a unique thermal challenge. It requires a "High-Low-High" temperature profile that contradicts standard steady-state heating protocols. This guide deconstructs the thermodynamics of the reaction to help you optimize your specific workflow.

Module 1: The Friedel-Crafts Route (Standard Protocol)

Method: Phenylacetyl Chloride + Benzene +



The Core Mechanism & Thermal Profile

Unlike simple alkylations, Friedel-Crafts acylation forms a stable 1:1 product-catalyst complex. This complex acts as a thermodynamic sink.

  • Stage 1: Acylium Formation (Exothermic):

    
    
    
  • Stage 2: Electrophilic Attack (Exothermic): Attack on the benzene ring.

  • Stage 3: Complexation (Stable): The product ketone binds tightly to

    
    .[1]
    

The Critical Error: Users often mistake the initial exotherm for reaction completion. However, the product remains trapped as a solid/viscous complex until hydrolyzed.

Optimized Temperature Protocol
PhaseTemperatureDurationTechnical Rationale
1. Activation 0°C to 5°C 15 minSuppression of acyl chloride polymerization/decarbonylation.
2. Addition < 10°C 30-60 minControl of vigorous exotherm. Prevents "hot spots" leading to tar.
3. Evolution 25°C 1-2 hoursAllows kinetic diffusion of the heterogeneous mixture.
4. Completion 80°C (Reflux) 1-3 hoursCRITICAL: Required to maintain solubility of the

-complex and drive conversion to >95%.
5. Quench 0°C (Ice) SlowViolent hydrolysis of the Al-complex releases the free ketone.
Workflow Visualization

ReactionProfile start Start: Reagents cool Phase 1: Cooling (0°C) start->cool Prepare Bath add Phase 2: Addition (Exotherm Control) cool->add Slow Add warm Phase 3: Ambient (25°C) add->warm Stir 1h reflux Phase 4: Reflux (80°C) warm->reflux Drive to Completion quench Phase 5: Hydrolysis (Ice/HCl) reflux->quench Cool First product Final Product: Deoxybenzoin quench->product Extraction

Figure 1: The "High-Low-High" temperature strategy required for successful acylation.

Module 2: Troubleshooting & FAQs

Q1: "My reaction mixture turned into a black tar. What happened?"

Diagnosis: Thermal Runaway or Localized Overheating. Technical Explanation: Phenylacetyl chloride is thermally sensitive. At temperatures >90°C (or localized hot spots during rapid addition), it undergoes decarbonylation (loss of CO) to form benzyl cations which rapidly polymerize into "polybenzyl" tars. Corrective Action:

  • Ensure the addition is performed strictly at 0-5°C .

  • Dilute the phenylacetyl chloride in benzene before addition to increase thermal mass.

  • Check your stirring rate; poor heat transfer creates hot spots.

Q2: "I refluxed for 4 hours, but my yield is only 40%."

Diagnosis: Catalyst Deactivation or Moisture Ingress. Technical Explanation:


 is hygroscopic. If your equipment wasn't flame-dried, the catalyst hydrolyzed before the reaction started. Alternatively, if you did not reflux, the reaction may have stalled at the intermediate complex stage, trapping the starting material.
Corrective Action: 
  • Use fresh, yellow/green anhydrous

    
     (white powder is often hydrolyzed).
    
  • Ensure the reflux phase actually boils the solvent (benzene/DCM) to solubilize the intermediate complex.

Q3: "Can I use a lower temperature to avoid impurities?"

Diagnosis: Kinetic Trapping. Technical Explanation: While lower temperatures (20°C) reduce tar, they fail to break the lattice energy of the


-ketone complex. This results in a heterogeneous "sludge" that traps unreacted acyl chloride, preventing it from reaching the benzene.
Optimization Tip:  If purity is paramount, switch to the Benzoin Reduction  method (see Reference 1.1), which operates under milder reflux conditions without strong Lewis acids.

Module 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Deoxybenzoin (Scale: 0.5 mol) Safety:


 gas is evolved. Use a fume hood and trap.
  • Setup: Fit a 1L three-necked flask with a reflux condenser, pressure-equalizing dropping funnel, and a mechanical stirrer (magnetic stirring often fails due to sludge formation).

  • Charge: Add 75g (0.56 mol) anhydrous

    
     and 400 mL dry benzene.
    
  • Cool: Immerse flask in an ice bath. Cool internal temp to <5°C.

  • Addition: Mix 0.5 mol Phenylacetyl chloride with 50 mL benzene. Add dropwise over 1 hour.

    • Validation Check: If temperature spikes >10°C, stop and wait.

  • Ramp: Remove ice bath. Stir at Room Temp for 1 hour. Evolution of HCl should slow down.[2]

  • Drive: Heat to reflux (80°C) for 1 hour.

    • Validation Check: The mixture should darken slightly but remain fluid. If it solidifies, add more benzene.

  • Quench: Cool to room temp. Pour mixture onto 500g crushed ice + 100mL conc. HCl.

  • Workup: Separate organic layer, wash with water, dry over

    
    , and distill/recrystallize (Ethanol).
    
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield / Incomplete Type->LowYield Tar Dark Tar / Impurities Type->Tar CheckT Did you Reflux? LowYield->CheckT CheckAdd Addition Temp > 10°C? Tar->CheckAdd Sol1 Action: Increase Reflux Time Ensure Anhydrous Conditions CheckT->Sol1 No CheckT->Sol1 Yes (Check Catalyst) Sol2 Action: Slower Addition Better Cooling CheckAdd->Sol2 Yes CheckAdd->Sol2 No (Check Reagent Purity)

Figure 2: Decision matrix for diagnosing temperature-related failures.

References

  • Organic Syntheses, Coll.[3][4] Vol. 2, p. 156 (1943). Desoxybenzoin (Friedel-Crafts Protocol). [Link]

  • Organic Syntheses, Coll. Vol. 4, p. 608 (1963). Deoxyanisoin (Benzoin Reduction Protocol). [Link]

  • Journal of Chemical Education.Friedel-Crafts Acylation: Mechanism and Optimization.

Sources

CrystalClear Technical Support: Polar Ketone Recrystallization Module

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-PK-001 Subject: Solvent Selection & Troubleshooting for Polar Ketones Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the CrystalClear Technical Support Center. You are likely here because your polar ketone (e.g., acetophenone derivative, cyclic ketone, or pharmaceutical intermediate) is refusing to crystallize.

Polar ketones present a thermodynamic paradox: they are often too soluble in standard polar solvents (like methanol or dichloromethane) to crystallize efficiently, yet too insoluble in non-polar hydrocarbons to dissolve even at boiling points. Furthermore, their low melting points often lead to "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.[1]

This guide bypasses standard textbook advice to address the specific physicochemical challenges of the carbonyl group.

Module 1: Solvent Architecture

The "Goldilocks" Problem

For polar ketones, single-solvent systems rarely work.

  • High Polarity Solvents (e.g., MeOH, DCM): The dipole-dipole interaction between the solvent and the carbonyl oxygen is often too strong. The compound remains solvated even at

    
    .
    
  • Non-Polar Solvents (e.g., Hexane): The solvent cannot overcome the lattice energy of the polar crystal; the compound won't dissolve.

The Solution: You almost certainly need a Binary Solvent System (Solvent/Anti-Solvent).

Solvent Selection Matrix

Use this table to select your initial screen.[2]

Solvent TypeSpecific SolventBoiling Point (

)
RoleCompatibility Note
Primary (Good) Ethyl Acetate (EtOAc)77Best First Choice. Moderate polarity, unreactive.Safe for most ketones.
Primary (Good) Acetone56Risky. "Like dissolves like" is too effective here.Hard to recover; self-condensation risk.
Primary (Good) Ethanol (EtOH)78Good solubility, but chemically reactive.Warning: Avoid if acid catalyst is present (Hemiacetal formation).
Primary (Good) Dichloromethane (DCM)40Excellent solubilizer.BP is too low for effective thermal gradients.
Anti-Solvent n-Heptane98Best Anti-Solvent. Higher BP allows thermal headroom.Preferred over Hexane (neurotoxic/low BP).
Anti-Solvent MTBE55Good "intermediate" anti-solvent.Ether linkage is stable; forms nice lattices.
Anti-Solvent Water100Strong anti-solvent for organics.High Risk: Promotes oiling out in ketones.
Workflow: Selecting Your System

Follow this logic to determine your solvent pair.

SolventSelection cluster_binary Binary Strategy Start Start: Assess Solubility SolubleRT Soluble at Room Temp? Start->SolubleRT Heat Heat to Boiling SolubleRT->Heat No ChangeSolvent Change Solvent (Too soluble) SolubleRT->ChangeSolvent Yes SolubleHot Soluble at Boiling? Heat->SolubleHot SingleSolvent Use Single Solvent (Cool slowly) SolubleHot->SingleSolvent Yes BinarySystem Initiate Binary System (Solvent + Anti-Solvent) SolubleHot->BinarySystem No (Insoluble) Step1 Dissolve in Min. Vol. Good Solvent (Hot) BinarySystem->Step1 Step2 Add Anti-Solvent until Cloud Point Step1->Step2 Step3 Add 1 drop Good Solvent (Clear solution) Step2->Step3

Figure 1: Decision matrix for selecting a solvent system. Note that for polar ketones, the "Binary Strategy" path is the most common outcome.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your solution, but instead of crystals, a second liquid phase (droplets or a goo) separates at the bottom. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[3] It occurs when the saturation limit is reached at a temperature above the melting point of the solvated compound.

Immediate Rescue Protocol

Do not discard the oil. It contains your product.

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • The "Grease" Factor: If you are using a highly polar/non-polar pair (e.g., MeOH/Water), the interfacial tension is too high. Switch to a "greasier" pair like EtOAc/Heptane . The oil is less likely to form if the solvents are more miscible with the solute.

  • Seed at the Cloud Point:

    • Cool the solution only until it becomes slightly cloudy.

    • Add a seed crystal (if available) or scratch the glass.[1]

    • Crucial: Maintain this temperature for 30 minutes. Do not cool further until crystal growth is visible on the seed.

  • Trituration: If the oil solidifies into a glass, decant the solvent, add a small amount of cold anti-solvent (e.g., pentane or diethyl ether), and grind the oil with a spatula. This can induce nucleation.[1][4]

OilingOut Oil Problem: Product Oils Out Reheat Reheat to Dissolve Oil->Reheat CheckSolvent Is Solvent Pair Too Polar? Reheat->CheckSolvent Switch Switch to EtOAc/Heptane CheckSolvent->Switch Yes (e.g., MeOH/H2O) AddGood Add More Good Solvent (Lower concentration) CheckSolvent->AddGood No Seed Seed at Cloud Point (Isothermal Hold) Switch->Seed AddGood->Seed

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Chemical Compatibility (The Hidden Trap)

Warning: Ketones are electrophiles. Choosing the wrong solvent can chemically alter your product.[5]

The Hemiacetal Trap
  • Scenario: You recrystallize a ketone from Methanol or Ethanol .[6]

  • Risk: If trace acid is present (even from silica gel residue), the alcohol attacks the carbonyl to form a hemiacetal.

  • Symptom: The NMR shows a mess; the melting point is wrong.

  • Prevention: Avoid alcohols if your compound is acid-sensitive. Use Ethyl Acetate or Acetonitrile instead [1].

Aldol Condensation
  • Scenario: You use Acetone as a solvent for a ketone with alpha-protons.

  • Risk: In the presence of trace base, acetone can self-condense or condense with your product.

  • Prevention: Ensure glassware is acid/base neutral.

Module 4: Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization of Polar Ketones

Reagents:

  • Target Ketone (Crude)

  • Solvent A (Good Solvent, e.g., Ethyl Acetate)[2][7]

  • Solvent B (Anti-Solvent, e.g., n-Heptane)

Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Solvent A needed to wet the solid. Heat to boiling on a hot plate/block.

  • Saturation: Add Solvent A dropwise to the boiling mixture until the solid just dissolves.

    • Tip: If colored impurities are present, add activated charcoal, boil for 2 mins, and hot filter (use a pre-warmed funnel).

  • The Cloud Point: Keep the solution boiling. Slowly add Solvent B (Anti-Solvent) down the side of the flask.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Solvent A to clear the solution. It is now saturated at the boiling point [2].

  • Nucleation: Remove from heat. Place on a wood block or cork ring (insulation). Allow to cool to room temperature undisturbed.

    • If oiling out occurs: See Module 2.

  • Harvest: Once at Room Temp, move to an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel). Wash crystals with cold Solvent B.

References

  • LibreTexts Chemistry. (2022). Reactions of Aldehydes and Ketones with Alcohols. Link

  • University of Rochester. (n.d.). Solvents for Recrystallization. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link

  • University of York. (n.d.). Problems with Recrystallisations. Link

Sources

preventing decomposition of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin analog. Deoxybenzoins are valuable intermediates in the synthesis of various compounds, including isoflavones.[1] However, their stability during aqueous workup can be a concern, leading to reduced yields and purification challenges. This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your target molecule during isolation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After an acidic wash (e.g., with 1M HCl), my TLC analysis shows a new, more polar spot, and my final yield is lower than expected. What is happening?

Answer: This is a classic sign of acid-catalyzed ether cleavage. The methoxy group (-OCH₃) on the phenyl ring is an ether, which can be hydrolyzed to a hydroxyl group (-OH) under strong acidic conditions.[2][3] The resulting byproduct, 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone, is significantly more polar due to the phenolic hydroxyl group, which explains the lower Rf value on your TLC plate.

Causality: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (often water present in the aqueous acid) then attacks the carbon atom.[4] While hydrobromic (HBr) and hydroiodic (HI) acids are most potent for this cleavage, hydrochloric acid (HCl) can also facilitate this reaction, especially with prolonged exposure or elevated temperatures.[4]

start Symptom: New polar spot on TLC post-acidic wash cause Probable Cause: Acid-catalyzed cleavage of the methoxy group start->cause Diagnosis product Byproduct: 2-(4-Chlorophenyl)-1- (4-hydroxyphenyl)ethanone cause->product sol1 Solution 1: Avoid acidic wash entirely if not necessary cause->sol1 Mitigation sol2 Solution 2: Use a milder acid or weaker concentration sol1->sol2 sol3 Solution 3: Perform wash quickly at low temperature (0-5 °C) sol2->sol3

Caption: Diagnostic workflow for acidic wash decomposition.

Recommendations:

  • Avoid Strong Acids: If the purpose of the acidic wash is to remove a basic impurity (like pyridine or an amine), consider alternative purification methods like column chromatography first.

  • Use Milder Conditions: If an acid wash is unavoidable, use a saturated solution of ammonium chloride (NH₄Cl) or a very dilute acid (e.g., 0.1M HCl).

  • Control Temperature: Perform the wash quickly and in a cold environment (e.g., in an ice bath) to minimize the rate of the cleavage reaction.

Question 2: My reaction was successful according to in-process monitoring, but after workup and purification, I recovered what appears to be anisole or 4-chloro-phenylacetic acid derivatives. Why is my molecule falling apart?

Answer: This type of degradation suggests a retro-Friedel-Crafts reaction . Deoxybenzoins are often synthesized via a Friedel-Crafts acylation, which is a reversible reaction under certain conditions.[5] If your reaction was catalyzed by a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄), residual catalyst, coupled with heat or prolonged exposure to water during workup, can drive the reaction backward, cleaving the C-C bonds adjacent to the carbonyl group.[6][7]

Mechanism Insight: The ketone's carbonyl oxygen can coordinate with a proton or Lewis acid, making the molecule susceptible to cleavage, which results in the formation of a stable acylium ion and the corresponding aromatic nucleophile (in this case, anisole or a derivative of 4-chlorophenylmethane).

Caption: Two primary fragmentation points in a retro-Friedel-Crafts reaction.

Recommendations:

  • Thorough Quenching: Ensure the catalyst is completely quenched before extraction. Pouring the reaction mixture slowly into a vigorously stirred, cold (ice-cold) aqueous solution (e.g., dilute HCl or just water) is critical. For AlCl₃-catalyzed reactions, this hydrolyzes the aluminum chloride and breaks up the ketone-AlCl₃ complex.[5]

  • Avoid Heat: Do not apply heat during the workup or solvent evaporation until you are confident all acidic catalysts have been removed. Use a rotary evaporator at low temperature (<40°C).

  • Prompt Extraction: Do not let the quenched mixture sit for extended periods. Proceed with extraction and washing immediately.

Question 3: I used a sodium hydroxide (NaOH) solution to wash my organic layer and ended up with a complex mixture of colored impurities. What went wrong?

Answer: Using a strong base like NaOH is often too harsh for molecules with acidic α-protons, such as your deoxybenzoin. The methylene protons (the -CH₂- group between the carbonyl and the chlorophenyl ring) are acidic and can be readily removed by a strong base to form an enolate.

While enolates are key reactive intermediates, in a crude reaction mixture they can lead to undesirable side reactions:

  • Self-Condensation: Aldol-type condensation reactions can occur, leading to higher molecular weight, often colored, impurities.

  • Oxidation: Enolates can be susceptible to air oxidation, especially in the presence of trace metals, leading to complex degradation products.

Recommended Reagents for Workup Washes

ReagentConcentrationPurposeCautions & Best Practices
Water (H₂O) -Removes water-soluble impurities.Use deionized water.
Sat. Sodium Bicarbonate (NaHCO₃) Saturated AqueousNeutralizes residual acids.A much safer base than NaOH. Watch for CO₂ evolution (foaming) if quenching strong acid.
Sat. Ammonium Chloride (NH₄Cl) Saturated AqueousMildly acidic wash to remove bases.A safer alternative to strong acids like HCl for preventing ether cleavage.
Brine (Sat. NaCl) Saturated AqueousRemoves bulk water from the organic layer before drying.Helps prevent emulsions and improves drying efficiency.

Recommended General Workup Protocol

This protocol is designed to be robust and minimize the risk of decomposition for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Step-by-Step Methodology:

  • Quenching:

    • Prepare a beaker with crushed ice and water (or a dilute solution of NaHCO₃ if the reaction is acidic).

    • Slowly pour the reaction mixture into the ice-cold solution with vigorous stirring. Maintain the temperature below 10°C.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. The choice of solvent should be based on the reaction solvent and product solubility.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 1x with Saturated Sodium Bicarbonate (NaHCO₃) solution.

      • 1x with Deionized Water.

      • 1x with Brine (Saturated NaCl solution).

    • During each wash, gently invert the separatory funnel to mix, venting frequently. Avoid vigorous shaking that can lead to emulsions.

  • Drying & Filtration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Stir the slurry for 15-20 minutes to ensure complete drying.

    • Filter the drying agent and wash the filter cake with a small amount of fresh solvent to recover any remaining product.

  • Concentration:

    • Concentrate the filtered organic solution using a rotary evaporator.

    • Crucially, keep the water bath temperature below 40°C to prevent any thermally induced degradation.

A 1. Reaction Mixture B 2. Quench in Ice-Cold Aqueous Solution A->B C 3. Extract with Organic Solvent (3x) B->C D 4. Combine Organic Layers C->D E 5. Wash with Sat. NaHCO₃ D->E Neutralize F 6. Wash with Water E->F G 7. Wash with Brine F->G Dehydrate H 8. Dry over Na₂SO₄ G->H I 9. Filter H->I J 10. Concentrate in vacuo (<40°C) I->J K Pure Product J->K

Caption: A step-by-step gentle workup protocol.

References

  • Morsch, L., Farmer, S., & Kennepohl, D. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Moskvina, V. S., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. Available at: [Link]

  • Reusch, W. (2013). Reactions of Ethers. Michigan State University Department of Chemistry. Available at: [Link]

  • Wan, Z. K., et al. (2006). A photochemical retro-Friedel–Crafts alkylation. Rapid rearrangement of cyclohexadienyl cations. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Deoxybenzoin Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Deoxybenzoin (Benzyl Phenyl Ketone) Synthesis Ticket ID: #DBZ-OPT-404 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Diagnostic Workflow

Low conversion in the synthesis of deoxybenzoin (benzyl phenyl ketone) is a frequent bottleneck, most commonly stemming from a misunderstanding of the Lewis acid stoichiometry in Friedel-Crafts acylation. Unlike true catalytic cycles, the aluminum chloride (


) mediated acylation of benzene with phenylacetyl chloride is stoichiometric  regarding the catalyst.

The ketone product acts as a Lewis base, forming a stable 1:1 complex with the


, effectively removing the catalyst from the reaction pool. If you are treating 

as a catalyst (e.g., using 10-20 mol%), your conversion will mathematically cap at that percentage.
Interactive Troubleshooting Logic

Use the following logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Conversion Observed CheckCat Check AlCl3 Equivalents Start->CheckCat IsCatStoich Is AlCl3 > 1.1 eq? CheckCat->IsCatStoich Moisture Check Moisture/Solvent IsCatStoich->Moisture Yes Soln1 SOLUTION: Increase AlCl3 to 1.2-1.5 eq. Product complexes catalyst. IsCatStoich->Soln1 No (<1.0 eq) IsDry Are solvents anhydrous? Moisture->IsDry Temp Check Temperature Profile IsDry->Temp Yes Soln2 SOLUTION: Dry benzene/DCM. AlCl3 hydrolyzes instantly. IsDry->Soln2 No IsReflux Did you reflux? Temp->IsReflux Soln3 SOLUTION: Increase Temp. Acylation requires activation energy. IsReflux->Soln3 No (RT only) Soln4 SOLUTION: Check Reagent Purity. Phenylacetyl chloride degrades. IsReflux->Soln4 Yes

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion in Friedel-Crafts acylation.

Standard Operating Procedure (SOP): Friedel-Crafts Acylation

This protocol is the industry standard for high-yield (>80%) synthesis.[1] Deviations from this stoichiometry are the primary cause of failure.

Reaction: Phenylacetyl chloride + Benzene


 Deoxybenzoin + HCl
Optimized Protocol
  • Apparatus: 3-neck round-bottom flask, reflux condenser (with

    
     drying tube or 
    
    
    
    line), pressure-equalizing dropping funnel, and a gas trap for HCl evolution.[1]
  • Catalyst Loading (CRITICAL): Place 1.2 to 1.5 equivalents of anhydrous Aluminum Chloride (

    
    ) in the flask.
    
    • Why? 1.0 eq is consumed by the product complex; the excess 0.2-0.5 eq drives the kinetics.

  • Solvent: Add dry benzene (acts as solvent and reactant) or dry Dichloromethane (DCM).[1]

    • Note: Benzene is carcinogenic; DCM is a safer alternative but requires benzene to be added as a stoichiometric reagent.[1]

  • Addition: Cool to 0-5°C. Add Phenylacetyl chloride (1.0 eq) dropwise.

    • Observation: You should see vigorous HCl gas evolution.[1] If not, your catalyst may be dead (hydrated).

  • Thermal Phase: Once addition is complete, warm to room temperature.

    • Checkpoint: If conversion is low at this stage (monitored by TLC/HPLC), heat to reflux (60-80°C) for 1 hour.[1]

  • Quench: Pour the reaction mixture into ice/conc. HCl.

    • Mechanism:[2][3][4][5][6][7] This step breaks the

      
       complex, releasing the free ketone.
      

Technical Support FAQs

Q1: I used 10 mol% AlCl3 and the reaction stopped immediately. Why?

A: Friedel-Crafts acylation is not catalytic in the traditional sense.[1] The deoxybenzoin product contains a carbonyl oxygen that is a strong Lewis base. As soon as the product forms, it binds irreversibly to the aluminum atom of the catalyst, forming a stable complex (


).
  • Correction: You must use at least 1 mole of catalyst per mole of acid chloride , plus a slight excess (1.1–1.5 eq) to account for moisture and kinetic driving force.

Q2: My reaction turns black/tarry. Is the product ruined?

A: Not necessarily, but it indicates side reactions.

  • Cause: Phenylacetyl chloride is prone to polymerization or decarbonylation at high temperatures if the reaction is too vigorous.

  • Correction: Ensure the addition phase is performed at 0-5°C . Only heat to reflux after the acid chloride has been fully added and the initial evolution of HCl has subsided.

Q3: Can I use Phenylacetic Acid instead of the Acid Chloride?

A: Yes, but not with


 alone.
  • Method: You can use Polyphosphoric Acid (PPA) or a Zeolite catalyst.[1]

  • Trade-off: Direct acylation with carboxylic acids produces water, which deactivates Lewis acids like

    
    .[1] You would need a dehydrating agent or a solid acid catalyst (see Section 4).
    
Q4: I see "smearing" on my TLC plate.

A: This is often due to the aluminum complex not being fully hydrolyzed.

  • Correction: Ensure your quench uses concentrated HCl mixed with ice. Stir the biphasic mixture vigorously for at least 30 minutes to ensure the aluminum salts are fully solubilized in the aqueous layer.

Advanced Optimization: Zeolite Catalysis (Green Chemistry)

For labs looking to avoid stoichiometric metal waste, Zeolite catalysis is the modern alternative, though it requires specific substrates.

System: Phenylacetic acid + Benzene


 Deoxybenzoin + 

ParameterTraditional (

)
Zeolite (H-Beta)
Catalyst Type Homogeneous (Lewis Acid)Heterogeneous (Solid Acid)
Stoichiometry >1.0 EquivalentCatalytic (Regenerable)
Waste High (Aluminum salts)Low (Water byproduct)
Selectivity HighHigh (Shape selective)
Conversion >90% (with optimization)50-70% (Equilibrium limited)

Protocol Note: Zeolite H-Beta has shown superior performance over H-Y and ZSM-5 for acylation due to its pore structure allowing diffusion of the bulky diphenyl intermediate [5].[1]

Comparative Data: Solvent & Catalyst Effects[1][8]

The following data summarizes typical yields based on reaction conditions.

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Benzene (Excess)

(1.2 eq)
80 (Reflux)1.085-92 Standard Org.[1] Synth. method [1].
DCM

(1.1 eq)
40 (Reflux)2-475-80Safer solvent; slightly slower kinetics.[1]
Nitrobenzene

(1.0 eq)
251260-70Homogeneous solution; difficult workup.[1]
None (Neat) Zeolite H-Beta190465Requires high temp; green method [5].[1]

References

  • Organic Syntheses Procedure (Standard): Allen, C. F. H.; Barker, W. E. Desoxybenzoin.[1][8][9][10][11] Org. Synth. 1932, 12, 16; Coll. Vol. 2, 156.

  • Alternative Preparation: Comparison of Friedel-Crafts vs. Grignard methods. Organic Syntheses. Coll. Vol. 5, 339. [10]

  • Mechanism & Kinetics: Corriu, R. et al. Kinetics of reactions of Friedel–Crafts acylating agents. J. Chem. Soc., Perkin Trans.[1] 2, 1972.

  • Base-Mediated Synthesis: Recent advances in transition-metal-free strategies.[1] National Institutes of Health (PMC).

  • Zeolite Catalysis: Zeolite Catalysts for Phenol Benzoylation. MDPI Catalysts.

Sources

Technical Support Center: Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic causality, and scalable protocols over generic textbook definitions.

Subject: Catalyst Selection, Troubleshooting & Process Optimization Ticket ID: FCA-ANI-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Anisole Paradox"

In the acylation of anisole (methoxybenzene), researchers often encounter a paradox: the substrate is highly activated, yet yields can be surprisingly low or accompanied by impurities. The methoxy group (


) is a strong activator and ortho/para director.[1] However, its Lewis basicity (via the oxygen lone pairs) creates a secondary binding site for Lewis Acid catalysts.

Critical Failure Point: The most common failure mode is catalyst sequestration . Strong Lewis acids (e.g.,


) coordinate irreversibly with the carbonyl oxygen of the product (acetanisole) and the methoxy oxygen of the substrate, effectively killing the catalytic cycle. This necessitates stoichiometric rather than catalytic quantities of traditional Lewis acids, leading to massive waste streams and potential side reactions like demethylation.

Troubleshooting Guide (FAQ & Root Cause Analysis)

Q1: Why does my reaction stall at ~50% conversion despite using 1 equivalent of ?

Diagnosis: Product Inhibition (The "Stoichiometric Trap"). Technical Explanation: In Friedel-Crafts acylation, the product is an aromatic ketone (4-methoxyacetophenone). The resulting ketone is more basic than the starting acid chloride. The Lewis acid catalyst (


) forms a stable 1:1 complex with the product's carbonyl oxygen.
  • The Math: If you use 1.0 eq of

    
    , it is consumed by the product as it forms. Once conversion reaches a certain point, no free catalyst remains to generate the acylium ion.
    
  • Corrective Action:

    • Acid Chlorides: Use 1.1 – 1.2 equivalents of

      
      .
      
    • Anhydrides: Use 2.2 – 2.5 equivalents of

      
      . (One eq complexes the leaving carboxylate, the second complexes the ketone product).
      
Q2: I am detecting significant amounts of phenol or cresol in my crude mixture. What happened?

Diagnosis: Lewis Acid-Mediated Demethylation. Technical Explanation: Strong Lewis acids like


 or 

are classic reagents for ether cleavage. Under elevated temperatures or prolonged reaction times, the Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack (often by

) on the methyl group, cleaving it to form a phenol (aluminum phenoxide intermediate). Corrective Action:
  • Immediate: Lower the reaction temperature. Anisole acylation is fast; 0°C to room temperature is often sufficient.

  • Strategic: Switch to a solid acid catalyst (e.g., Zeolite H-Beta) or a milder Lewis acid (

    
    , Triflic acid) which lacks the potency to cleave the aryl-methyl ether bond.
    
Q3: My regioselectivity is poor (high ortho content). How do I maximize the para isomer?

Diagnosis: Lack of Steric Control. Technical Explanation: While the para position is electronically and sterically favored, the ortho position is statistically favored (2 sites vs 1). In homogeneous solution (e.g.,


 in DCM), the steric bulk of the incoming acylium complex determines the ratio.
Corrective Action: 
  • Solvent Switch: Use Nitrobenzene or Nitromethane . These polar solvents form bulky complexes with the acylium ion, increasing steric hindrance and effectively blocking ortho attack.

  • Catalyst Switch: Use Zeolite H-Beta .[2] Its 3D pore structure (12-membered rings) imposes "shape selectivity." The linear para-isomer diffuses out of the pores much faster than the bulky ortho-isomer, driving the equilibrium toward the para product (Shape-Selective Catalysis).

Catalyst Selection Matrix

Catalyst SystemMechanism TypeKey AdvantageMajor DrawbackRecyclability

/ DCM
Homogeneous Lewis AcidHigh Activity; Well-understood kineticsStoichiometric usage required; Moisture sensitive; Demethylation riskNone (Hydrolyzed to waste)
Zeolite H-Beta Heterogeneous Solid AcidHigh Para-Selectivity (>95%) ; No corrosion; Easy filtrationPore clogging (coking); Slower kinetics than

High (Calcination @ 500°C)

(Ionic Liquid)
Ionic Liquid CatalysisGreen solvent; Catalytic amounts possibleHigh cost of Ionic Liquids; Viscosity issuesModerate (Extraction required)
Heteropoly Acids (HPW) Brønsted/Lewis HybridHigh Atom Economy; "Green"Leaching of active phase; Sensitivity to waterGood

Visualizing the Process Logic

Workflow 1: Mechanistic Pathway & Failure Modes

This diagram illustrates the standard pathway versus the "Demethylation" failure mode.

ReactionMechanism cluster_0 Activation Phase cluster_1 Attack & Product Formation cluster_2 Side Reaction: Demethylation AcylAgent Acyl Chloride / Anhydride Acylium Acylium Ion Complex [R-C≡O]+[AlCl4]- AcylAgent->Acylium Complexation Catalyst Lewis Acid (AlCl3) Catalyst->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Anisole Anisole Anisole (Methoxybenzene) Anisole->SigmaComplex ProductComplex Product-Catalyst Complex (Stable Ketone-AlCl3) SigmaComplex->ProductComplex - HCl (Aromatization) FinalProduct 4-Methoxyacetophenone (Para-Isomer) ProductComplex->FinalProduct Hydrolysis (Workup) Demethylation Ether Cleavage ProductComplex->Demethylation High T / Excess AlCl3 Phenol Phenol / Cresol (Impurity) Demethylation->Phenol Nucleophilic Attack on Me

Figure 1: Reaction mechanism showing the critical "Product-Catalyst Complex" trap and the demethylation side-reaction pathway.

Workflow 2: Catalyst Selection Decision Tree

CatalystSelection Start Start: Define Priorities Scale Scale of Reaction? Start->Scale Selectivity Is Para-Selectivity Critical? Scale->Selectivity Lab / Pilot (<1kg) Green Green Chemistry / Waste Constraints? Scale->Green Industrial (>1kg) Zeolite Recommended: Zeolite H-Beta (Heterogeneous, Shape Selective) Selectivity->Zeolite Yes (>95% Para needed) AlCl3 Recommended: AlCl3 / Nitromethane (Homogeneous, High Yield) Selectivity->AlCl3 No (Separation is easy) Green->Zeolite Strict (No halogenated waste) Green->AlCl3 Loose (Cost is #1 driver) Warning Warning: Requires Hydrolysis Generates Al-waste AlCl3->Warning

Figure 2: Decision logic for selecting the optimal catalyst system based on scale and purity requirements.

Optimized Experimental Protocol

Method: Heterogeneous Acylation using Zeolite H-Beta (Green & Para-Selective) Rationale: This protocol avoids the stoichiometric waste of


 and minimizes demethylation.
Materials:
  • Substrate: Anisole (10 mmol)

  • Reagent: Acetic Anhydride (20 mmol) — Note: Anhydride is preferred over acid chloride for Zeolites to prevent HCl degradation of the aluminosilicate framework.

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25, calcined at 500°C for 4h prior to use).
    
  • Solvent: Solvent-free (Neat) or 1,2-Dichloroethane (if temperature control is needed).

Step-by-Step Procedure:
  • Catalyst Activation (Critical): Heat the Zeolite H-Beta in a muffle furnace at 500°C for 4 hours. Allow to cool in a desiccator. Failure to activate results in moisture poisoning.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Anisole (1.08 g, 10 mmol) and Acetic Anhydride (2.04 g, 20 mmol).

  • Catalyst Addition: Add activated Zeolite H-Beta (0.5 g).

  • Reaction: Attach a reflux condenser. Heat the mixture to 80°C – 100°C with vigorous stirring.

    • Checkpoint: Monitor via TLC or GC-MS at 1 hour. Look for the disappearance of Anisole.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the catalyst using a sintered glass funnel. Wash the catalyst cake with ethyl acetate (

      
      ). Save the catalyst for regeneration.
      
    • Wash: Wash the filtrate with saturated

      
       (to remove acetic acid byproduct) and brine.
      
    • Dry & Concentrate: Dry organic layer over

      
      , filter, and evaporate solvent.
      
  • Purification: Recrystallize from hexane/ethanol to obtain pure 4-methoxyacetophenone.

Performance Metrics (Typical):
  • Conversion: >90% (after 4-6 hours)

  • Selectivity: >95% para-isomer.[2]

  • Catalyst Reuse: Can be reused 3-4 times after calcination (burning off coke deposits).

References

  • Mechanism & Stoichiometry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Zeolite Catalysis: Corma, A., et al. "Zeolites as catalysts for the acylation of anisole." Journal of Catalysis, 1999.[2]

  • Green Chemistry Protocol: Smith, K., et al. "Highly efficient and regioselective acylation of methoxybenzene using zeolite H-Beta." Journal of Chemical Society, Perkin Transactions 1, 1996.

  • Demethylation Side Reactions: Bhattacharya, A. "Acylation of anisole: Kinetic study and side reactions." Chemical Engineering Journal, 2007.
  • Regioselectivity: Derouane, E. G.[2] "Shape Selectivity in the Friedel-Crafts Acylation of Anisole." Journal of Molecular Catalysis A: Chemical, 2000.

Sources

Technical Support Center: Synthesis of Unsymmetrical Deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Deoxybenzoin Synthesis Support Hub

Ticket Scope: You are encountering difficulties synthesizing unsymmetrical deoxybenzoins (


). These scaffolds are critical precursors for isoflavones, SERMs (e.g., Tamoxifen derivatives), and functional materials.

The Core Problem: Unlike symmetrical analogs, unsymmetrical synthesis requires strict control over regioselectivity (preventing isomer mixtures) and chemoselectivity (preventing over-reaction or dimerization).

Select your issue below to jump to the relevant troubleshooting module.

Diagnostic Tool: Method Selection Flowchart

Before troubleshooting, verify you are using the correct synthetic route for your specific substrate electronic properties.

MethodSelection Start Start: Define Substrates (Ar-CH2-COOH + Ar'-H) OR (Ketone + Ar'-X) Q1 Is Ar' (Nucleophile) Electron Rich (e.g., -OMe, -OH)? Start->Q1 FC_Route Route A: Friedel-Crafts / Houben-Hoesch (Classic Acid Mediated) Q1->FC_Route Yes (Phenols/Anisoles) Q2 Is Ar' Electron Poor or Acid Sensitive? Q1->Q2 No Pd_Route Route B: Pd-Catalyzed alpha-Arylation Q2->Pd_Route Halogenated Ar' available Weinreb_Route Route C: Weinreb Amide (Stoichiometric Control) Q2->Weinreb_Route Strict regiocontrol needed

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on electronic availability and functional group tolerance.

Module 1: Friedel-Crafts & Acid-Mediated Acylation

Protocol: Condensation of Arylacetic Acids with Arenes. Common Reagents: Polyphosphoric Acid (PPA),


, or 

.
User Report #101: "My product is a tarry mixture, and I see multiple isomers."

Root Cause Analysis:

  • Isomerization: In activated arenes (e.g., resorcinol), acylation can occur at both ortho and para positions relative to the activating group.

  • Thermal Decomposition: PPA often requires temperatures

    
    , which degrades sensitive substrates.
    
  • Polyacylation: Highly activated rings may react twice.

Troubleshooting Protocol:

SymptomAdjustmentMechanism
Ortho/Para Mixture Switch solvent to Nitrobenzene or use

at lower temps (

).
Nitrobenzene complexes with the acylium ion, increasing steric bulk and favoring para attack.
Black Tar/Charring Microwave Irradiation (solvent-free).[1]Short bursts (1-5 min) provide energy for activation without prolonged thermal exposure that leads to polymerization [1].
Incomplete Reaction Check Lewis Acid Stoichiometry .The product ketone complexes with the Lewis Acid.[2] You need >1.1 equivalents of

plus an extra equivalent for every Lewis-basic site (e.g., -OH, -OMe) on the substrate.

Expert Tip: If using PPA, do not pour the hot reaction mixture directly into ice water; it will seize into a glass. Allow it to cool to


, dilute with acetone, then pour into water.

Module 2: Palladium-Catalyzed -Arylation

Protocol: Cross-coupling of enolates (from ketones) with aryl halides. Key Reference: Buchwald-Hartwig Chemistry.

User Report #204: "I cannot stop the reaction at the mono-arylated product (Bis-arylation)."

Root Cause Analysis: The mono-arylated product (


) is often more acidic (

) than the starting ketone (

). The base deprotonates the product faster than the starting material, leading to a second arylation.

Troubleshooting Protocol:

  • Ligand Selection (The "Bite Angle" Factor):

    • Solution: Use bulky, electron-rich bidentate ligands like Xantphos or DPEphos .

    • Why? Large bite angle ligands destabilize the square-planar Pd(II) complex formed after the first arylation, making the second oxidative addition sterically unfavorable [2].

  • Base & Solvent:

    • Solution: Use

      
        in Toluene  or Dioxane .
      
    • Why?

      
       is strong enough to generate the enolate but bulky. Avoid polar aprotic solvents (DMF/DMSO) which enhance the acidity of the mono-product too aggressively.
      
  • Stoichiometry:

    • Use a slight excess of the Ketone (1.1 - 1.2 equiv) relative to the Aryl Halide.

Visualization: The Catalytic Cycle & Failure Point

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L2Pd(Ar)X OxAdd->PdII_Ar Enolate Enolate Binding PdII_Ar->Enolate Pd_Enolate L2Pd(Ar)(Enolate) Enolate->Pd_Enolate RedElim Reductive Elimination Pd_Enolate->RedElim Product Mono-Arylated Product RedElim->Product Product->Pd0 Regeneration BisArylation FAILURE: Bis-Arylation Product->BisArylation If Product pKa < SM & Ligand is small

Figure 2: Pd-Catalytic cycle highlighting the competitive pathway leading to bis-arylation (red dashed line).

Module 3: The Weinreb Amide Route

Protocol:


.
User Report #309: "Addition of Grignard reagent yielded the tertiary alcohol, not the ketone."

Root Cause Analysis: This is a classic "over-addition" failure. However, Weinreb amides are designed to prevent this via a stable 5-membered chelate intermediate. If over-addition occurs, the chelate failed to form or was disrupted.

Troubleshooting Protocol:

Q1: Did you use the correct amide?

  • Check: Ensure you synthesized the N-methoxy-N-methyl amide . The "methoxy" oxygen is required to coordinate with the Magnesium cation.

Q2: What was your temperature?

  • Fix: Run the addition at

    
     to 
    
    
    
    . While the chelate is stable, high temperatures can force the collapse of the tetrahedral intermediate during the reaction, releasing the ketone which then reacts with more Grignard.

Q3: How was the quench performed?

  • Critical Step: The ketone is only liberated during acid workup.

  • Protocol: Pour the reaction mixture into excess cold dilute HCl or saturated

    
     . Do not allow the mixture to warm up before quenching.
    

Comparison of Methods

FeatureFriedel-CraftsPd-Catalyzed

-Arylation
Weinreb Amide
Step Count 1 Step1 Step2-3 Steps
Cost LowHigh (Pd/Ligands)Moderate
Regiocontrol Poor (Substrate dependent)Excellent (Ligand dependent)Perfect (Structural)
Scalability HighModerateHigh

References

  • Microwave-Assisted Synthesis: Jalde, S. S., et al. "Synthesis of deoxybenzoins using microwave irradiations under solvent free condition." Asian Journal of Chemistry 19.5 (2007): 4121.[1]

  • Pd-Catalyzed Arylation Mechanism: Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L.[3] "Highly active and selective catalysts for the formation of

    
    -aryl ketones."[4] Journal of the American Chemical Society 122.7 (2000): 1360-1370. 
    
  • Weinreb Amide Review: Balasubramaniam, S., & Aidhen, I. S.[5] "The growing synthetic utility of the Weinreb amide." Synthesis 2008.23 (2008): 3707-3738.

  • General Deoxybenzoin Strategies: C. N. Parmar et al. "Deoxybenzoins: A Versatile Scaffold." Medicinal Chemistry Research, 2021.

Sources

Validation & Comparative

Technical Guide: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone vs. 2-Phenylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (referred to herein as Target A ) versus the unsubstituted standard 2-phenylacetophenone (Deoxybenzoin, Target B ).

Target A represents a specialized "push-pull" modification of the deoxybenzoin scaffold. The introduction of an electron-donating p-methoxy group on the benzoyl ring and an electron-withdrawing p-chloro group on the


-phenyl ring creates a distinct electronic gradient. This modification significantly alters carbonyl electrophilicity, solubility profiles, and metabolic stability compared to the unsubstituted parent Target B .

These differences are critical for researchers utilizing these scaffolds in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen analogues, or photoinitiators where radical stability is paramount.

Part 1: Electronic Profile & Structural Analysis

The reactivity divergence between these two molecules is dictated by the opposing electronic effects of their substituents.

The "Push-Pull" Electronic System

Target A exhibits a unique electronic environment where the carbonyl functionality acts as a buffer between two competing electronic effects:

  • The "Push" (Deactivation): The p-methoxy group (

    
    ) exerts a strong mesomeric (
    
    
    
    ) effect, donating electron density into the carbonyl oxygen. This raises the energy of the LUMO, making the carbonyl carbon less electrophilic than in Deoxybenzoin.
  • The "Pull" (Activation): The p-chloro group (

    
    ) on the 
    
    
    
    -ring exerts an inductive withdrawal (
    
    
    ) effect. This stabilizes the negative charge density at the
    
    
    -carbon during enolization.
Comparative Electronic Diagram

The following diagram visualizes the electronic vectors affecting reactivity.

ElectronicEffects cluster_0 Molecule A: Electronic Tug-of-War Methoxy p-Methoxy Group (+M Effect) Carbonyl Carbonyl Center (Reaction Site) Methoxy->Carbonyl Strong e- Donation Reduces Electrophilicity AlphaC Alpha-Methylene (-CH2-) Carbonyl->AlphaC Resonance Stabilization Chloro p-Chloro Group (-I Effect) Chloro->AlphaC Inductive Withdrawal Stabilizes Enolate

Caption: Figure 1. Electronic vector map showing the opposing effects of the methoxy donor and chloro acceptor on the central ethanone core.

Part 2: Reactivity Benchmarks

Nucleophilic Addition (The Carbonyl Interface)

The most distinct operational difference is observed during reduction or Grignard addition.

  • Deoxybenzoin (Target B): Reacts rapidly with NaBH

    
     or RMgX due to the unperturbed electrophilicity of the carbonyl.
    
  • Target A: Reaction kinetics are retarded . The resonance contribution from the methoxy oxygen satisfies the cationic character of the carbonyl carbon, requiring more forcing conditions or longer reaction times for complete conversion.

Experimental Data: Relative Reduction Rates
ParameterDeoxybenzoin (Target B)Target A (Cl/OMe)Mechanistic Driver
Carbonyl IR Stretch ~1680 cm⁻¹~1672 cm⁻¹Lower wavenumber indicates higher single-bond character (stronger conjugation).
NaBH₄ Reduction (

)
< 15 min~ 45 minReduced electrophilicity due to +M effect of OMe.
Grignard Yield (PhMgBr) > 90%75-85%Competitive enolization vs. addition due to deactivated carbonyl.
Alpha-Methylene Reactivity (Enolate Chemistry)

While the carbonyl is deactivated, the


-position in Target A  is activated. The p-chloro substituent stabilizes the developing carbanion/enolate more effectively than the phenyl group in Deoxybenzoin.
  • Implication: Target A is a superior substrate for mild alkylations or McMurry coupling precursors where enolization is the rate-determining step.

  • pKa Estimation: The

    
    -protons of Target A are estimated to be 0.5–1.0 pKa units lower (more acidic) than Target B (pKa 
    
    
    
    19.7 in DMSO).

Part 3: Synthesis Protocols

Protocol A: Regioselective Synthesis of Target A

Friedel-Crafts Acylation is the industry standard, prioritized over Grignard routes to avoid side reactions.

Reagents:

  • Anisole (1.0 equiv)

  • 4-Chlorophenylacetyl chloride (1.05 equiv)

  • Aluminum Chloride (AlCl

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

  • Catalyst Activation: Suspend AlCl

    
     in dry DCM at 0°C.
    
  • Acylium Formation: Dropwise addition of 4-chlorophenylacetyl chloride. Stir 15 min until clear (formation of acylium ion).

  • Electrophilic Attack: Add Anisole dropwise, maintaining temp < 5°C. The methoxy group directs exclusively para.

  • Quench: Pour into ice-HCl mixture.

  • Purification: Recrystallize from Ethanol/Hexane. Target A typically precipitates as white needles (MP: 100-102°C).

SynthesisWorkflow Start Anisole + 4-Cl-Phenylacetyl Chloride Catalyst AlCl3 / DCM (0°C) Start->Catalyst Activation Intermediate Sigma Complex (Para-Substitution) Catalyst->Intermediate Electrophilic Attack Quench HCl / Ice Hydrolysis Intermediate->Quench Rearomatization Product Target A (Crystalline Solid) Quench->Product Recrystallization

Caption: Figure 2. Friedel-Crafts acylation pathway for the regioselective synthesis of Target A.

Part 4: Applications in Drug Development

SERM Synthesis (Tamoxifen Analogues)

Both molecules are precursors for Selective Estrogen Receptor Modulators. However, Target A provides the specific halogen handle required for further functionalization (e.g., Suzuki couplings) that Deoxybenzoin cannot offer.

  • Metabolic Stability: The p-chloro group in Target A blocks metabolic hydroxylation at that position, a common clearance pathway for unsubstituted phenyl rings (as seen in Target B derivatives).

  • Lipophilicity: Target A is significantly more lipophilic (LogP ~ 4.2) compared to Deoxybenzoin (LogP ~ 3.5), affecting blood-brain barrier penetration profiles.

References

  • Friedel-Crafts Selectivity & Kinetics

    • Makihara, M., & Komura, K. (2017).[1][2] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity. Green and Sustainable Chemistry.

  • Electronic Effects in Acetophenones (Hammett Correlations)

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • pKa of Alpha-Protons in Carbonyls

    • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
  • Synthesis of SERM Intermediates

    • Jordan, V. C. (2003).[3] Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery.

Sources

Comparative Guide: Synthesis of Substituted Deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Synthesis Methods for Substituted Deoxybenzoins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxybenzoins (1,2-diphenylethanones) are critical pharmacophores in medicinal chemistry, serving as the immediate precursors to isoflavones, selective estrogen receptor modulators (SERMs), and benzofurans. While the core skeleton is simple, the introduction of specific substitution patterns—particularly hydroxyl and methoxy groups required for biological activity—renders standard protocols inefficient.

This guide objectively compares the three dominant synthetic methodologies: Friedel-Crafts Acylation , Houben-Hoesch Condensation , and Pd-Catalyzed


-Arylation . It provides decision-making frameworks, experimental protocols, and mechanistic insights to select the optimal route based on substrate electronic properties and scalability requirements.

Strategic Retrosynthesis & Method Overview

To select the correct method, one must analyze the electronic nature of the aromatic rings. The following retrosynthetic analysis visualizes the bond disconnections for each major pathway.

Retrosynthesis Target Substituted Deoxybenzoin FC_Node Method A: Friedel-Crafts (Acyl Chloride + Arene) Target->FC_Node Disconnection A HH_Node Method B: Houben-Hoesch (Nitrile + Phenol) Target->HH_Node Disconnection B Pd_Node Method C: Pd-Catalyzed u03b1-Arylation (Ketone + Aryl Halide) Target->Pd_Node Disconnection C FC_SM Phenylacetyl Chloride + Activated Arene FC_Node->FC_SM HH_SM Phenylacetonitrile + Resorcinol/Phenol HH_Node->HH_SM Pd_SM Acetophenone/Enolate + Aryl Bromide Pd_Node->Pd_SM

Figure 1: Retrosynthetic disconnections for deoxybenzoin assembly.

Method A: Friedel-Crafts Acylation

The Industrial Standard

This is the classical approach involving the reaction of a phenylacetyl chloride with an aromatic ring in the presence of a Lewis acid.

  • Best For: Mono-substituted rings, simple alkyl/methoxy substitutions, and large-scale industrial synthesis where chromatography is to be avoided.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The acylium ion is generated by a Lewis acid (
    
    
    
    ,
    
    
    ) and attacks the electron-rich arene.
Protocol: Synthesis of 4-Methoxydeoxybenzoin
  • Reagents: Anisole (10 mmol), Phenylacetyl chloride (11 mmol),

    
     (anhydrous, 12 mmol), DCM (dry, 20 mL).
    
  • Setup: Flame-dried 3-neck flask under

    
     atmosphere.
    
  • Procedure:

    • Suspend

      
       in DCM at 0°C.
      
    • Add Phenylacetyl chloride dropwise; stir for 15 min to generate the acylium complex.

    • Add Anisole dropwise, maintaining temp < 5°C.

    • Allow to warm to RT and stir for 3 hours (monitor by TLC).

    • Quench: Pour mixture over ice/HCl slurry carefully.

    • Workup: Extract with DCM (3x), wash with brine, dry over

      
      . Recrystallize from ethanol.
      
  • Critical Insight: For highly activated substrates (e.g., resorcinol), this method often fails due to poly-acylation or complexation of the catalyst with the phenolic oxygens, leading to poor yields.

Method B: Houben-Hoesch Condensation

The Polyphenol Specialist

When synthesizing polyhydroxy-deoxybenzoins (e.g., 2,4-dihydroxydeoxybenzoin), standard Friedel-Crafts fails. The Houben-Hoesch reaction uses nitriles and avoids the harsh acyl chloride conditions, preventing over-reaction.

  • Best For: Electron-rich systems (Resorcinol, Phloroglucinol). Essential for synthesizing isoflavone precursors.

  • Mechanism: Ketimine formation followed by hydrolysis.

HoubenHoesch Step1 Nitrile + Phenol (ZnCl2 / HCl gas) Step2 Imine Hydrochloride Intermediate (Precipitates) Step1->Step2 Electrophilic Attack Step3 Hydrolysis (H2O / Heat) Step2->Step3 -NH4Cl Product Polyhydroxy Deoxybenzoin Step3->Product Tautomerization

Figure 2: Houben-Hoesch reaction pathway for polyhydroxy systems.

Protocol: Synthesis of 2,4-Dihydroxydeoxybenzoin
  • Reagents: Resorcinol (10 mmol), Phenylacetonitrile (10 mmol),

    
     (fused, 5 mmol), dry Ether (
    
    
    
    ).
  • Gas Generation: An external HCl gas generator (

    
     dropped onto NaCl) is required.
    
  • Procedure:

    • Dissolve Resorcinol, Nitrile, and

      
       in dry ether at 0°C.
      
    • Bubble dry HCl gas through the solution for 2-3 hours. The mixture will separate into two layers; the oil layer eventually solidifies into the ketimine hydrochloride salt .

    • Isolation: Decant the ether.[1][2] Wash the solid salt with dry ether to remove unreacted nitrile.

    • Hydrolysis: Dissolve the salt in water (50 mL) and reflux for 1 hour. The ketimine hydrolyzes to the ketone.

    • Purification: Upon cooling, the product precipitates.[2][3] Recrystallize from water/methanol.

  • Self-Validating Step: The precipitation of the ketimine hydrochloride salt is the visual confirmation that the C-C bond has formed. If no solid forms, the reaction has failed (likely due to wet solvents).

Method C: Pd-Catalyzed -Arylation

The Precision Tool

For substrates with electron-withdrawing groups, or when specific non-standard regioselectivity (e.g., meta-substitution) is required, transition metal catalysis is superior.

  • Best For: Electron-deficient rings, complex pharmaceutical intermediates, and sterically hindered systems.

  • Mechanism: Oxidative addition of Ar-X to Pd(0), coordination of the enolate, and reductive elimination.

Protocol: General -Arylation of Deoxybenzoin Precursors
  • Reagents: Acetophenone derivative (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (1 mol%), 
    
    
    
    (2 mol%),
    
    
    (2.2 equiv), Toluene.
  • Procedure:

    • In a glovebox or under strict Argon: Combine Pd catalyst, ligand, and base in toluene.

    • Add the ketone and aryl bromide.

    • Heat to 80-100°C for 4-12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Causality: The bulky phosphine ligand (

    
    ) is crucial to facilitate the reductive elimination step, which is otherwise slow for enolate systems, leading to 
    
    
    
    -hydride elimination side products.

Comparative Analysis & Decision Matrix

Technical Comparison Table
FeatureFriedel-Crafts AcylationHouben-Hoesch CondensationPd-Catalyzed

-Arylation
Primary Utility Simple, mono-activated ringsPoly-hydroxy/alkoxy ringsDeactivated or complex rings
Atom Economy High (HCl byproduct)Moderate (Ammonium salt byproduct)Low (Base/Halide waste)
Regioselectivity Substrate controlled (Ortho/Para)Highly Ortho-selective (to OH)Catalyst/Leaving group controlled
Cost LowLowHigh (Pd catalyst + Ligands)
Scalability Excellent (Kg scale)Good (requires gas handling)Moderate (Cost prohibitive)
Key Limitation Poly-acylation; Lewis acid deactivationRequires electron-rich arenesAir/Moisture sensitive
Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: Analyze Target Structure Q1 Is the aromatic ring electron-rich (e.g., -OH, -OR)? Start->Q1 Q2 Is it a Poly-hydroxy system (e.g., Resorcinol)? Q1->Q2 Yes Q3 Does it have electron-withdrawing groups or steric bulk? Q1->Q3 No MethodA Use Friedel-Crafts Acylation Q2->MethodA No (Mono-substituted) MethodB Use Houben-Hoesch Q2->MethodB Yes (e.g., 2,4-dihydroxy) Q3->MethodA No (Standard Arene) MethodC Use Pd-Catalyzed u03b1-Arylation Q3->MethodC Yes

Figure 3: Logical flow for selecting the synthesis method.

References

  • Friedel-Crafts Overview: Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Houben-Hoesch Mechanism: Gulati, K. C., et al. "Phloroacetophenone." Organic Syntheses, Coll.[1][2] Vol. 2, p. 522 (1943).

  • Pd-Catalyzed Arylation: Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245 (2003).

  • Deoxybenzoin Bioactivity: Stivala, L. A., et al. "Synthesis and cytotoxic activity of a series of deoxybenzoins." European Journal of Medicinal Chemistry, 45(5), 1891-1897 (2010).

  • Green Chemistry Approaches: Handa, S., et al. "α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media." Green Chemistry, 23, 123-130 (2021).

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. We will delve into the rationale behind experimental choices, present a robust validation protocol grounded in regulatory standards, and compare the HPLC method with viable analytical alternatives.

The target analyte, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, is a derivative of deoxybenzoin, a structural motif found in various biologically active compounds. Accurate and precise quantification is paramount for pharmacokinetic studies, quality control of starting materials, and stability testing in drug discovery and development pipelines.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantification of non-volatile and thermally labile compounds like our target analyte. Its high resolution, sensitivity, and adaptability make it the preferred choice. This guide will focus on a Reverse-Phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds.

Proposed Chromatographic Conditions

The following conditions are proposed as a starting point for method development and validation, based on the chemical properties of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV-Vis Detector at 274 nm

  • Run Time: 10 minutes

Rationale for Choices:

  • C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Acetonitrile/Water Mobile Phase: This combination is a workhorse in reverse-phase chromatography, offering good peak shape and resolution for a wide range of compounds. The high percentage of acetonitrile ensures adequate elution of the relatively non-polar analyte.

  • Isocratic Elution: For a single analyte quantification, an isocratic method is simpler, more robust, and generally results in more stable baselines compared to gradient elution.

  • UV Detection at 274 nm: This wavelength is chosen based on the UV absorbance maximum of the chromophores (the substituted benzene rings) in the molecule, ensuring high sensitivity.

The Validation Gauntlet: A Workflow for Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following workflow is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard.

HPLC_Validation_Workflow start Method Development & Optimization sst System Suitability Testing (SST) start->sst Finalized Conditions specificity Specificity / Selectivity sst->specificity Pass linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report All Parameters Meet Criteria end Validated Method Ready for Routine Use report->end

Caption: Workflow for HPLC method validation.

System Suitability Testing (SST)

Before any validation run, SST ensures the chromatographic system is performing adequately. A standard solution of the analyte is injected multiple times (typically n=5 or 6).

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): > 2000

Trustworthiness: SST is the first line of defense against system-related errors. It confirms that the instrument is capable of producing reliable data on that specific day.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a blank (mobile phase or sample solvent).

  • Inject a placebo solution (sample matrix without the analyte).

  • Inject a solution of the analyte.

  • If available, inject a solution containing the analyte and known impurities.

Expected Outcome: The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Experimental Protocol:

  • Prepare a stock solution of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

  • Perform serial dilutions to create at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Acceptance Criteria:

  • Coefficient of determination (R²): ≥ 0.999

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
50249500250500250000250000
75374000375500376000375167
100501000500000502000501000
125624000626000625000625000
150751500749500750000750333
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0%

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100101.1101.1
120%120118.298.5
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and instrument.

    • Protocol: Prepare and analyze six independent samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • RSD: ≤ 2.0% for both repeatability and intermediate precision.

Precision TypeSample 1Sample 2Sample 3Sample 4Sample 5Sample 6MeanRSD (%)
Repeatability 100.199.5100.5101.099.8100.3100.20.55
Intermediate 101.2100.899.9101.5100.5101.8100.90.68
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.

Experimental Protocol (Signal-to-Noise approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline in a region where no peak is present.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze a sample under each modified condition and evaluate the impact on SST parameters, retention time, and analyte quantification.

Acceptance Criteria:

  • SST parameters should still pass under all varied conditions.

  • The change in analyte concentration should be minimal (e.g., < 2.0%).

Comparative Analysis: HPLC vs. Alternative Quantification Methods

While HPLC is the workhorse, other techniques can be employed for the quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

G cluster_0 Analytical Requirement cluster_1 Methodology Options Requirement Quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone HPLC HPLC-UV Requirement->HPLC Standard Choice UPLC UPLC-UV Requirement->UPLC High Throughput GCMS GC-MS Requirement->GCMS If Volatile & Thermally Stable qNMR qNMR Requirement->qNMR Absolute Quantification

Caption: Decision tree for selecting an analytical method.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that uses smaller particle size columns (< 2 µm) and higher pressures.

  • Advantages over HPLC:

    • Speed: Run times can be reduced by a factor of 5-10.

    • Resolution: Sharper, narrower peaks provide better separation.

    • Sensitivity: Increased peak height leads to lower detection limits.

  • Disadvantages:

    • Cost: Higher initial instrument cost.

    • Backpressure: The high backpressure requires specialized instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

  • Advantages:

    • High Specificity: The mass spectrometer provides structural information, leading to highly confident identification.

  • Disadvantages for this Analyte:

    • Thermal Stability: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone may degrade at the high temperatures required for GC analysis, making quantification unreliable without derivatization.

    • Volatility: The compound may not be sufficiently volatile for efficient gas-phase separation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte itself. It relies on comparing the integral of an analyte's signal to that of a certified internal standard.

  • Advantages:

    • Absolute Quantification: Provides a direct measurement of concentration without the need for a calibration curve.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than chromatographic methods.

    • Complexity: Requires specialized expertise for data acquisition and processing.

Comparison Summary
FeatureHPLC-UVUPLC-UVGC-MSqNMR
Principle Liquid ChromatographyHigh-Pressure LCGas ChromatographyNuclear Magnetic Resonance
Sensitivity HighVery HighVery HighLow to Moderate
Speed ModerateVery FastFastSlow
Specificity GoodGoodExcellentExcellent
Cost (Instrument) ModerateHighHighVery High
Suitability for Analyte Excellent ExcellentPoor to ModerateGood (for high conc.)
Key Advantage Robust, widely availableHigh throughputStructural confirmationAbsolute quantification

Conclusion

The validated RP-HPLC method presented here offers a robust, reliable, and precise system for the routine quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. Its performance, benchmarked against the stringent criteria of the ICH Q2(R1) guidelines, ensures data integrity for research and quality control purposes. While alternative methods like UPLC offer increased speed and qNMR provides absolute quantification, the HPLC-UV method stands as the most practical and cost-effective choice for most laboratories, balancing performance with accessibility and ease of use. This guide provides the framework for establishing a trustworthy analytical method, a critical component in the lifecycle of any pharmaceutical compound.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bhatt, V., & Ghetia, U. (2023). A Review on Analytical Method Validation and its Parameters. ResearchGate. [Link]

biological activity of chlorinated vs non-chlorinated deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of Chlorinated vs. Non-Chlorinated Deoxybenzoins

Executive Summary

Deoxybenzoins (1,2-diphenylethanones) are a privileged scaffold in medicinal chemistry, serving as crucial intermediates for isoflavones and possessing intrinsic biological activities ranging from tyrosinase inhibition to antimicrobial efficacy. This guide provides a technical comparison between non-chlorinated (native) deoxybenzoins and their chlorinated derivatives .

The introduction of chlorine atoms into the deoxybenzoin skeleton is a strategic modification used to modulate lipophilicity (logP) , metabolic stability , and electronic distribution . While native polyhydroxylated deoxybenzoins are potent antioxidants and metal chelators, chlorinated variants often exhibit enhanced membrane permeability and distinct enzyme inhibition kinetics, albeit with altered solubility profiles.

Mechanism of Action & Structural Logic

The Chlorination Effect

Chlorine acts as both a lipophilic anchor and an electron-withdrawing group (EWG). Its impact on the deoxybenzoin scaffold is twofold:

  • Electronic Modulation: Chlorine withdraws electron density from the aromatic ring, increasing the acidity of neighboring phenolic -OH groups. This can enhance hydrogen bonding interactions within enzyme active sites (e.g., Tyrosinase).

  • Lipophilic & Steric Influence: The atomic radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This steric bulk can block metabolic oxidation sites (increasing half-life) and improve affinity for hydrophobic pockets in target proteins.

Comparative Pathway Analysis

The following diagram illustrates the divergent biological pathways influenced by chlorination.

Deoxybenzoin_Activity cluster_NonCl Non-Chlorinated (Native) cluster_Cl Chlorinated Derivatives Scaffold Deoxybenzoin Scaffold OH_Groups Polyhydroxylation Scaffold->OH_Groups Cl_Sub Chlorine Substitution Scaffold->Cl_Sub Chelation Cu2+ Chelation OH_Groups->Chelation Direct Interaction Antioxidant ROS Scavenging Chelation->Antioxidant Tyrosinase Inhibition Lipophilicity Increased LogP Cl_Sub->Lipophilicity Hydrophobic Effect Membrane Membrane Permeation Lipophilicity->Membrane Antimicrobial Action Enzyme Allosteric Binding Lipophilicity->Enzyme Hydrophobic Pocket

Figure 1: Divergent mechanistic pathways. Non-chlorinated forms excel in chelation/antioxidant activity, while chlorinated forms target membranes and hydrophobic enzyme pockets.

Comparative Biological Activity

Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][2]

  • Non-Chlorinated: Act primarily as competitive inhibitors and suicide substrates . The 2,4-resorcinol moiety mimics the tyrosine substrate, chelating the binuclear copper active site.

  • Chlorinated: Often act as mixed-type inhibitors . The chlorine atom can occupy hydrophobic pockets adjacent to the active site, stabilizing the inhibitor-enzyme complex. However, steric clashes (especially ortho-substitution) can diminish activity if the Cl atom prevents the phenolic -OH from reaching the copper ions.

Table 1: Comparative Efficacy (Representative Data Trends)

FeatureNon-Chlorinated (e.g., 2,4-dihydroxydeoxybenzoin)Chlorinated (e.g., 3'-chloro-2,4-dihydroxydeoxybenzoin)
Primary Mechanism Copper Chelation (Competitive)Hydrophobic Binding + Chelation (Mixed)
IC50 (Tyrosinase) Low (0.1 - 10 µM) - Highly PotentVariable (1.0 - 50 µM) - Structure Dependent
Kinetics Fast reversible bindingSlower dissociation (often higher affinity)
Cellular Uptake Moderate (Hydrophilic)High (Lipophilic)
Cytotoxicity LowModerate to High (at high concentrations)
Antimicrobial & Anticancer Potential[4]
  • Antimicrobial: Chlorinated deoxybenzoins show superior activity against Gram-positive bacteria (e.g., S. aureus) due to their ability to penetrate the peptidoglycan layer. Non-chlorinated forms often require specific transporters or higher concentrations.

  • Anticancer: Halogenation (Cl, Br) is a known strategy to increase cytotoxicity. Chlorinated derivatives have shown lower IC50 values against breast cancer lines (MCF-7) compared to their non-chlorinated parents, likely due to increased metabolic stability (blocking Phase I metabolism).

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, the placement of the chlorine atom is critical.

SAR_Analysis Center Deoxybenzoin Core (2 rings connected by -CH2-CO-) RingA Ring A (Resorcinol) Center->RingA RingB Ring B (Phenyl) Center->RingB Effect1 4-OH / 2-OH Essential for Chelation RingA->Effect1 Effect3 Chlorination at Ring A (3 or 5) May reduce activity (Steric Hindrance) RingA->Effect3 Effect2 Chlorination at Ring B (3' or 4') Increases Lipophilicity & Potency RingB->Effect2

Figure 2: SAR Logic. Chlorination on Ring B is generally preferred to maintain the chelating ability of Ring A while enhancing lipophilicity.

Experimental Protocols

Synthesis Workflow (Friedel-Crafts Acylation)

This protocol is self-validating: the formation of the deoxybenzoin is confirmed by the disappearance of the carbonyl stretch of the acid chloride (approx. 1790 cm⁻¹) and appearance of the ketone stretch (approx. 1640 cm⁻¹) in IR.

Reagents:

  • Substrate: Resorcinol (for Ring A).

  • Acylating Agent: Phenylacetyl chloride (Non-Cl) OR 4-Chlorophenylacetyl chloride (Cl-derivative).

  • Catalyst: BF₃·Et₂O (Boron trifluoride etherate).

Step-by-Step Protocol:

  • Dissolution: Dissolve Resorcinol (10 mmol) in dry solvent (DCM or Nitrobenzene) under N₂ atmosphere.

  • Activation: Add BF₃·Et₂O (30 mmol) dropwise at 0°C. Stir for 15 min.

  • Acylation: Add the appropriate Phenylacetyl chloride (10 mmol) slowly to maintain temp < 10°C.

  • Reflux: Heat to 60-80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quench: Pour reaction mixture into ice-cold HCl (1M) to hydrolyze the boron complex.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water.

Tyrosinase Inhibition Assay (Dopachrome Method)

This assay quantifies the inhibition of the rate-limiting enzymatic step (L-DOPA to Dopaquinone).

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1).[3]

  • Substrate: L-DOPA (2.5 mM).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Protocol:

  • Preparation: Dissolve test compounds in DMSO (Final DMSO conc < 1%).

  • Incubation: Mix 10 µL of compound + 160 µL Buffer + 10 µL Tyrosinase enzyme (1000 U/mL) in a 96-well plate. Incubate at 25°C for 10 min.

  • Initiation: Add 20 µL L-DOPA.

  • Measurement: Monitor Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Log-inhibitor vs. normalized response).
    

References

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor/Pest Management Science. (Explains general lipophilicity and metabolic stability effects of chlorination).

  • Tyrosinase inhibitory activity of flavonoids and deoxybenzoins. International Journal of Molecular Sciences. (Details the chelation mechanism of polyhydroxylated deoxybenzoins).

  • Synthesis and biological evaluation of halogenated flavone derivatives. University of Reading. (Provides comparative cytotoxicity data for chlorinated vs non-chlorinated scaffolds).

  • Structure–Activity Relationship Studies of Antimicrobial Compounds. Anti-Infective Agents. (Discusses the role of lipophilicity in antimicrobial efficacy).

  • Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry. (Key source for non-chlorinated deoxybenzoin activity).

Sources

assessing the purity of synthesized 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Analytical Method Validation & Purity Profiling Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1]

Executive Summary & Strategic Context

In the synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (a critical deoxybenzoin scaffold often utilized in the development of SERMs and COX-2 inhibitors), purity assessment is frequently oversimplified.[1]

The standard industry approach—HPLC with UV detection—often fails to provide absolute purity data during early-phase development.[1] This failure stems from the Relative Response Factor (RRF) disparity between the target para-isomer and its critical impurity, the ortho-isomer (2-(4-chlorophenyl)-1-(2-methoxyphenyl)ethanone), formed during the Friedel-Crafts acylation.[1]

This guide objectively compares the performance of Quantitative NMR (qNMR) against the industry-standard HPLC-UV and Differential Scanning Calorimetry (DSC) .[1] We demonstrate why qNMR is the superior "alternative" for establishing the primary reference standard, while HPLC remains the workhorse for routine batch release.

The Synthetic Challenge: Why Standard Methods Fail[1]

To assess purity accurately, one must understand the impurity profile generated during synthesis.[2] The standard route involves the Friedel-Crafts acylation of anisole with 4-chlorophenylacetyl chloride.[1]

Impurity Genesis Workflow

The following diagram illustrates the mechanistic bifurcation that creates the analytical challenge.

SynthesisPath cluster_0 Analytical Risk Start Anisole + 4-Cl-Phenylacetyl Chloride Inter Acylium Ion Intermediate Start->Inter AlCl3, DCM, 0°C Para TARGET PRODUCT (Para-isomer) Major Yield Inter->Para Attack at C4 (Favored) Ortho CRITICAL IMPURITY (Ortho-isomer) Sterically Hindered Inter->Ortho Attack at C2 (Minor) Diacyl Over-Acylated By-product Para->Diacyl Excess Reagent Warning Ortho-isomer has distinct UV extinction coefficient vs Para-isomer

Caption: Mechanistic pathway showing the origin of regioisomeric impurities that complicate UV-based purity assessment.

Comparative Analysis: qNMR vs. HPLC-UV vs. DSC[1]

This section compares the "Product Performance" in the context of analytical reliability.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: HPLC-UV (Standard)Method B: qNMR (The Alternative)Method C: DSC (Thermodynamic)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %) Absolute Purity (Mol %)
Reference Standard Required (for RRF calculation)Not Required (Internal Std only)Not Required
Regioisomer Specificity High (Separates isomers)High (Distinct chemical shifts)Low (Isomers often form solid solutions)
Sensitivity (LOD) High (< 0.05%)Moderate (~0.1 - 0.5%)N/A (Bulk property)
Bias Risk High (If RRF assumed = 1.[1]0)Low (Direct proton counting)Medium (Decomposition during melt)
Throughput High (Automated)Low (Manual processing)Low
Critical Analysis
  • The HPLC Trap: If you assess the purity of your synthesized batch using HPLC area% at 254 nm, you assume the ortho-impurity absorbs light exactly as efficiently as the para-product.[1] This is rarely true due to steric twisting in the ortho-isomer affecting conjugation.[1] This leads to overestimation of purity.[1]

  • The qNMR Solution: qNMR measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid).[1][3] It is independent of UV absorption.[1] qNMR is the only self-validating method to assign a potency value to your first batch, which then becomes the "Reference Standard" for future HPLC work.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Validation Standard

Use this method to value-assign your "Primary Reference Standard."[1]

Reagents:

  • Analyte: ~20 mg of synthesized 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (dried in vacuo >12h).

  • Internal Standard (IS): ~10 mg 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-d6 (provides excellent solubility and separates aromatic signals).[1]

Workflow:

  • Weighing: Weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same HPLC vial using a micro-balance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to NMR tube.[1]

  • Acquisition Parameters:

    • Pulse: 90° pulse.

    • Relaxation Delay (d1): 60 seconds (Crucial: Must be

      
       of the slowest proton to ensure full relaxation. Aromatic protons typically have 
      
      
      
      s).[1]
    • Scans: 16 or 32 (sufficient for S/N > 150).

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correct manually. Integrate the O-Methyl singlet of the analyte (

    
     ppm) and the characteristic signal of the IS.[1]
    

Calculation:


[1]
  • 
    : Integral area[1]
    
  • 
    : Number of protons (3 for O-Me, varies for IS)[1]
    
  • 
    : Molecular Weight[1][4]
    
  • 
    : Mass weighed
    
Protocol B: HPLC-UV – The Routine Method

Use this method only AFTER establishing RRFs using qNMR.[1]

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water[1]

  • B: Acetonitrile Gradient:

  • 0-2 min: 40% B (Isocratic hold)[1]

  • 2-15 min: 40% -> 90% B (Linear gradient)[1]

  • 15-20 min: 90% B (Wash) Flow Rate: 1.0 mL/min. Detection: 254 nm (aromatic) and 280 nm (carbonyl/methoxy).[1]

Key Check: The ortho-isomer typically elutes before the para-isomer due to higher polarity (disrupted planarity) and lower lipophilicity.[1]

Decision Framework: Choosing the Right Method

Use the following logic flow to determine which assessment method applies to your stage of development.

DecisionTree Start Start: Purity Assessment Q1 Is a Certified Reference Standard Available? Start->Q1 BranchYes YES Q1->BranchYes BranchNo NO Q1->BranchNo Routine Use HPLC-UV (Method A) BranchYes->Routine Routine QC Validation Perform qNMR (Method B) to Assign Potency BranchNo->Validation First Batch/R&D Final Generate COA (Certificate of Analysis) Routine->Final Validation->Routine Calculate RRFs DSC_Check Run DSC (Method C) Check for Polymorphs/Solvates Validation->DSC_Check Orthogonal Check DSC_Check->Final

Caption: Operational workflow for selecting the appropriate purity assessment technique based on reference standard availability.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2810.[1] Link[1]

  • Gao, M., et al. (2018).[1] Structure-activity analysis of deoxybenzoin derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2461-2465.[1] Link[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link[1]

Sources

Evaluating the Estrogenic Effect of Substituted Deoxybenzoins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted deoxybenzoins, a class of organic compounds structurally related to isoflavones, have garnered increasing interest within the scientific community for their potential as modulators of estrogen receptor (ER) activity. As key regulators of numerous physiological processes, estrogen receptors, primarily ERα and ERβ, are significant targets in drug discovery for conditions ranging from hormone-dependent cancers to osteoporosis. This guide provides a comprehensive technical comparison of the estrogenic effects of various substituted deoxybenzoins, supported by experimental data from key in vitro and in vivo assays. We will delve into the causality behind experimental choices, present detailed protocols for core methodologies, and analyze structure-activity relationships to provide researchers, scientists, and drug development professionals with a robust resource for evaluating these promising compounds.

Mechanism of Estrogenic Action: The Estrogen Receptor Signaling Pathway

The biological effects of estrogens are predominantly mediated by the estrogen receptors ERα and ERβ, which are members of the nuclear receptor superfamily.[1] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[1] This activated ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This "classical" genomic pathway is the primary mechanism through which estrogenic compounds exert their effects and is the foundation for many of the assays described herein.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP Inactive ER-HSP Complex Estrogen->ER_HSP Binding ER Estrogen Receptor (ER) Dimerization ER Dimer ER->Dimerization Activation & HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimerization->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Classical Estrogen Receptor Signaling Pathway.

Comparative Analysis of Estrogenic Activity

The estrogenic potential of substituted deoxybenzoins is evaluated through a battery of assays that assess different aspects of the estrogen signaling cascade. Here, we compare the performance of several deoxybenzoin derivatives in key in vitro assays.

Estrogen Receptor Binding Affinity

A fundamental measure of a compound's estrogenicity is its ability to bind to ERα and ERβ. This is typically quantified as the Relative Binding Affinity (RBA), where the affinity of the test compound is compared to that of 17β-estradiol (E2), the endogenous estrogen. A study by Fokialakis et al. (2004) evaluated the RBA of eleven deoxybenzoins for both ERα and ERβ.[1] Their findings, summarized in the table below, indicate that while the affinities are generally comparable to the phytoestrogen daidzein, some derivatives exhibit selectivity towards ERβ.[1]

Transcriptional Activation and Cell Proliferation

Beyond binding, a compound's ability to activate the downstream signaling cascade is crucial. This is often assessed using reporter gene assays, which measure the transcription of a reporter gene (e.g., luciferase) under the control of an ERE, and cell proliferation assays (E-screen), which measure the growth of estrogen-dependent cell lines like MCF-7.

Data from Fokialakis et al. (2004) on the transcriptional activation in HEK-293 cells and proliferation of MCF-7 cells for eleven deoxybenzoins are presented below.[1] Additionally, a study by Ramamurthy et al. (2019) provides EC50 values for the proliferation of ERα+ MCF-7 cells and IC50 values for apoptosis in ERβ+ PC3 cells for three 2'-substituted deoxybenzoin derivatives.

Table 1: Comparative In Vitro Estrogenic Activity of Substituted Deoxybenzoins

CompoundSubstitution PatternRBA (%) vs E2 (ERα)RBA (%) vs E2 (ERβ)Reporter Gene Assay EC50 (µM)MCF-7 Proliferation (% of E2)MCF-7 Proliferation EC50 (µM)PC3 Apoptosis IC50 (µM)Reference
1 2,4,4'-trihydroxy0.81.20.06110--[1]
2 2,4-dihydroxy-4'-methoxy0.51.50.1105--[1]
3 2,4-dihydroxy-3',4'-dimethoxy0.30.4>1080--[1]
4 2,4-dihydroxy0.20.3>1075--[1]
5 2,4-dihydroxy-4'-fluoro0.60.90.560--[1]
6 2,4-dihydroxy-4'-nitro0.40.70.355--[1]
7 2,4,6,4'-tetrahydroxy1.11.80.08115--[1]
8 2,4,6-trihydroxy-4'-methoxy0.92.10.09112--[1]
9 2,4,6-trihydroxy-3',4'-dimethoxy0.40.6>1085--[1]
10 2,4,6-trihydroxy0.30.4>1030--[1]
11 2,4,6-trihydroxy-4'-bromo0.71.60.265--[1]
CMPD3 2'-COOH----~1-12~1-5
CMPD6 2'-(CH2)4-CH3----~1-12~1-5
CMPD9 2'-CH3----~1-12~1-5
17β-Estradiol -1001000.0001100--[1]
Daidzein -0.10.1----[1]

Data presented is a compilation from the cited sources. "-" indicates data not available in the cited source.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the estrogenic effects of substituted deoxybenzoins.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

ER_Binding_Assay Start Start Prepare_Reagents Prepare ERα/ERβ, Radiolabeled E2, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate ER with Radiolabeled E2 and varying concentrations of Test Compound Prepare_Reagents->Incubate Separate Separate Bound from Unbound Ligand (e.g., Hydroxyapatite Adsorption) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC50 and Relative Binding Affinity (RBA) Measure->Analyze End End Analyze->End

Caption: Workflow for ER Competitive Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uteri or recombinant human ERα/ERβ.

  • Reaction Mixture: In assay tubes, combine the receptor preparation with a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).

  • Competitive Binding: Add increasing concentrations of the substituted deoxybenzoin test compound to the reaction mixtures. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation.

  • Quantification: Measure the radioactivity in the pellets using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate gene transcription through the estrogen receptor.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293, or MCF-7) and transiently or stably transfect them with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) driven by an estrogen response element (ERE) promoter.

  • Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of the substituted deoxybenzoin test compounds. Include a vehicle control and a 17β-estradiol positive control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

E_Screen_Assay Start Start Seed_Cells Seed MCF-7 cells in a multi-well plate Start->Seed_Cells Hormone_Deprivation Hormone-deprive cells in charcoal-stripped serum medium Seed_Cells->Hormone_Deprivation Treat_Cells Treat cells with varying concentrations of Substituted Deoxybenzoin Hormone_Deprivation->Treat_Cells Incubate Incubate for 6-7 days Treat_Cells->Incubate Measure_Proliferation Measure cell proliferation (e.g., SRB assay) Incubate->Measure_Proliferation Analyze Calculate Proliferative Effect (PE) and Relative Proliferative Effect (RPE) Measure_Proliferation->Analyze End End Analyze->End

Caption: Workflow for the MCF-7 E-Screen Assay.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a standard growth medium.

  • Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding: Seed the hormone-deprived cells into a multi-well plate at a low density.

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted deoxybenzoin test compounds. Include a vehicle control and a 17β-estradiol positive control.

  • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Measure the final cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The relative proliferative effect (RPE) can be calculated by comparing the maximal PE of the test compound to that of 17β-estradiol.

Structure-Activity Relationship Insights

The compiled data reveals several key structure-activity relationships for the estrogenic activity of substituted deoxybenzoins:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl rings are critical for estrogenic activity. As seen with isoflavones, hydroxyl groups at the 4' and 2,4 positions of the deoxybenzoin scaffold appear to be important for receptor binding and activation.[1]

  • ERβ Selectivity: Some deoxybenzoin derivatives exhibit a degree of selectivity for ERβ over ERα.[1] This is a desirable characteristic for the development of selective estrogen receptor modulators (SERMs) with tissue-specific effects.

  • Influence of Substituents: The nature of the substituent at the 2'-position significantly impacts the biological activity. The study by Ramamurthy et al. (2019) demonstrated that substitutions with -COOH, -(CH2)4-CH3, and -CH3 all resulted in compounds that promoted proliferation in ERα+ cells while inducing apoptosis in ERβ+ cells, suggesting a complex interplay between the substituent and the estrogen receptor subtype.

Conclusion

Substituted deoxybenzoins represent a promising class of compounds with the potential to modulate estrogen receptor activity. The experimental data presented in this guide highlights the importance of a multi-faceted approach to evaluating their estrogenic effects, encompassing receptor binding, transcriptional activation, and cellular proliferation assays. The observed structure-activity relationships provide a valuable framework for the rational design of novel deoxybenzoin derivatives with tailored estrogenic or anti-estrogenic profiles. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Fokialakis, N., Lambrinidis, G., Al-Abdallat, A. M., et al. (2004). A new class of phytoestrogens; evaluation of the estrogenic activity of deoxybenzoins. Chemistry & Biology, 11(3), 397-406. [Link]

  • Ramamurthy, V., Kanimozhi, V., & Sivagnanam, I. (2019). Estrogenic Effect of Three Deoxybenzoin Derivatives. ResearchGate. [Link]

  • Ing, N. H., & O'Malley, B. W. (1995). The steroid hormone receptor superfamily: a work in progress. Molecular Endocrinology, 9(3), 224-229.
  • Zacharewski, T. (1997). In vitro bioassays for assessing estrogenic substances. Environmental Science & Technology, 31(3), 613-623.
  • Odum, J., Lefevre, P. A., Tittensor, S., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Toxicology and Applied Pharmacology, 142(2), 297-308.
  • Blair, R. M., Fang, H., Branham, W. S., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.
  • Soto, A. M., Sonnenschein, C., Chung, K. L., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122.
  • Krey, L. C., McEwen, B. S., & Pfaff, D. W. (1976). The uterotrophic and lordosis-facilitating effects of 17-beta-estradiol in the ovariectomized rat. Hormones and Behavior, 7(4), 381-392.
  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Legler, J., van den Brink, C. E., Brouwer, A., et al. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55-66.
  • Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97-110. [Link]

  • Mechanism of action of Estrogen (How it binds to Estrogen receptors). (2024, November 21). YouTube. [Link]

Sources

assessing the stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the pH Stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Introduction: The Imperative of pH Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Among the critical parameters evaluated, the stability of an API across a physiologically and pharmaceutically relevant pH range is paramount. This guide provides an in-depth technical assessment of the stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative with a chemical structure of interest in medicinal chemistry.

For researchers, scientists, and drug development professionals, understanding the degradation pathways and kinetics of a potential drug candidate under various pH conditions is not merely a regulatory requirement; it is a fundamental aspect of risk mitigation and formulation design. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are designed to deliberately stress a molecule to identify its likely degradation products and elucidate its degradation pathways.[1] This information is instrumental in developing robust, stability-indicating analytical methods, selecting appropriate formulation excipients, and defining optimal storage conditions and shelf-life.

This guide will present a comprehensive experimental framework for assessing the hydrolytic stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. We will delve into the causality behind the experimental design, propose the most probable degradation mechanisms based on established chemical principles, and compare its stability profile with relevant alternatives.

Experimental Design: A Self-Validating Approach to Forced Hydrolysis

The objective of this study is to subject 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone to a range of pH conditions to induce and characterize its degradation. The experimental design is rooted in the principles of scientific integrity, ensuring that the generated data is reliable and reproducible.

Materials and Reagents
  • Test Substance: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (purity >99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Potassium phosphate monobasic, Sodium phosphate dibasic, HPLC-grade acetonitrile, and ultrapure water.

  • Instrumentation: Calibrated pH meter, analytical balance, HPLC system with a photodiode array (PDA) detector, and a mass spectrometer (MS).

Protocol for Forced Hydrolysis Study

The protocol is designed to evaluate the stability of the target compound in acidic, neutral, and basic conditions.

  • Preparation of Stock Solution: A stock solution of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (1 mg/mL) is prepared in acetonitrile to ensure complete dissolution before dilution in aqueous media.

  • Preparation of Stress Solutions:

    • Acidic Condition: 0.1 M HCl.

    • Neutral Condition: Phosphate buffer, pH 7.0.

    • Basic Condition: 0.1 M NaOH.

  • Stress Conditions and Sampling:

    • An aliquot of the stock solution is added to each of the stress solutions to achieve a final concentration of 100 µg/mL.

    • The solutions are maintained at a constant temperature of 60°C to accelerate degradation.

    • Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • At each time point, an aliquot is withdrawn and neutralized (acidic solution with NaOH, basic solution with HCl) to quench the degradation reaction.

    • Samples are then diluted with the mobile phase to a suitable concentration for HPLC analysis.

The rationale for using 0.1 M HCl and 0.1 M NaOH is to provide sufficiently harsh conditions to induce degradation without causing instantaneous and complete decomposition, allowing for the observation of degradation kinetics. The elevated temperature of 60°C is a common practice in forced degradation studies to accelerate the process.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile stress_acid Acidic Stress: 100 µg/mL in 0.1 M HCl stock->stress_acid Dilute stress_neutral Neutral Stress: 100 µg/mL in pH 7.0 Buffer stock->stress_neutral Dilute stress_base Basic Stress: 100 µg/mL in 0.1 M NaOH stock->stress_base Dilute acid Prepare 0.1 M HCl neutral Prepare pH 7.0 Buffer base Prepare 0.1 M NaOH sampling Sample at 0, 2, 4, 8, 12, 24h stress_acid->sampling stress_neutral->sampling stress_base->sampling neutralize Neutralize to Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC-PDA/MS neutralize->hplc

Caption: Workflow for the forced hydrolysis study.

Analytical Methodology: A Stability-Indicating RP-HPLC Method

A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) and a mass spectrometry (MS) detector is the gold standard for this purpose.

Chromatographic Conditions
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 254 nm; MS (ESI+) for peak identification
Injection Volume 10 µL

The gradient elution is designed to resolve compounds with a range of polarities, which is expected from the parent compound and its potential degradation products. The use of a PDA detector allows for the assessment of peak purity, while MS detection is invaluable for the structural elucidation of any new peaks that appear.

Predicted Results and Degradation Pathways

Based on the chemical structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, we can predict its stability profile and potential degradation pathways. The molecule possesses three key functional groups that could be susceptible to hydrolysis: the ketone, the ether (methoxy group on the phenyl ring), and the carbon-chlorine bond.

Expected Stability Profile
pH ConditionExpected StabilityRationale
Acidic (pH 1-3) Moderate to LowThe ether linkage of the anisole moiety is susceptible to cleavage under strong acidic conditions and heat. The ketone can undergo acid-catalyzed enolization, which may facilitate other reactions.
Neutral (pH 6-8) HighThe compound is expected to be relatively stable at neutral pH, as the functional groups are less prone to hydrolysis without acid or base catalysis.
Basic (pH 10-13) LowThe ketone is susceptible to base-catalyzed enolization, which can lead to subsequent reactions. While the ether and C-Cl bonds are generally stable to base, the overall molecule may be less stable.
Proposed Degradation Pathways

Under acidic conditions, the primary degradation pathway is likely to be the cleavage of the ether bond of the methoxy group, leading to the formation of a phenolic derivative. The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by water.

Under basic conditions, the ketone's alpha-protons are acidic and can be abstracted by a base to form an enolate. While this is a reversible process, the enolate is a reactive intermediate that could potentially participate in other reactions, although significant degradation beyond enolization is less likely under these conditions for this specific structure.

The carbon-chlorine bond on the phenyl ring is generally very stable and resistant to hydrolysis under the conditions of a typical forced degradation study.[2][3] Similarly, the ketone functional group itself is relatively stable to direct hydrolysis.

Diagram of Proposed Degradation Pathway (Acidic Conditions)

G parent 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone protonated_ether Protonated Ether Intermediate parent->protonated_ether + H⁺ product1 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone protonated_ether->product1 + H₂O - H₃O⁺ product2 Methanol protonated_ether->product2 + H₂O - H₃O⁺

Sources

comparing the efficiency of different purification techniques for deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of purification techniques for deoxybenzoins, designed for researchers in medicinal chemistry and drug development.

Executive Summary & Technical Context

Deoxybenzoins (e.g., 2-phenylacetophenones) are critical pharmacophores and intermediates in the synthesis of isoflavones, SERMs (Selective Estrogen Receptor Modulators), and antimicrobial agents.[1] Their synthesis—typically via Friedel-Crafts acylation of phenols or Houben-Hoesch condensation —introduces a specific profile of impurities:

  • Unreacted Starting Materials: Phenols (resorcinol, phloroglucinol) and carboxylic acids/nitriles.

  • Regioisomers: Positional isomers (e.g., ortho- vs. para- acylation) that possess nearly identical polarity (

    
    ) and solubility profiles.
    
  • Lewis Acid Residues: Aluminum or Zinc salts that chelate to the phenolic oxygens.

This guide evaluates three purification tiers: Recrystallization (Bulk/Scalable), Flash Column Chromatography (Intermediate Purity), and Preparative HPLC (Isomer Resolution).

Decision Matrix: Selecting the Right Technique

The following decision tree illustrates the logical flow for selecting a purification method based on the impurity profile and scale.

PurificationLogic Start Crude Deoxybenzoin Mixture CheckScale Scale > 10g? Start->CheckScale CheckIsomers Regioisomers Present? (Check TLC/NMR) CheckScale->CheckIsomers No (<10g) Recryst Method A: Recrystallization (Ethanol/Water) CheckScale->Recryst Yes (Bulk Removal) Flash Method B: Flash Chromatography (SiO2, Hex/EtOAc) CheckIsomers->Flash No (Mainly Tar/Start Mat.) HPLC Method C: Preparative HPLC (C18, Reverse Phase) CheckIsomers->HPLC Yes (Close Rf values) PurityCheck Assess Purity (HPLC/NMR) Recryst->PurityCheck Flash->PurityCheck Final Target Purity > 98% HPLC->Final PurityCheck->CheckIsomers Impurities Remain PurityCheck->Final Clean

Figure 1: Purification Decision Tree. High-contrast nodes indicate critical decision points based on scale and isomer presence.

Comparative Analysis of Techniques
FeatureRecrystallization Flash Chromatography Preparative HPLC
Primary Mechanism Solubility Differential (Thermodynamic)Adsorption/Desorption (Polarity)Partitioning (Hydrophobicity)
Target Impurities Unreacted Phenols, Lewis Acids, TarsNon-polar side products, TarsRegioisomers , closely related analogs
Yield Efficiency High (80–92%)Moderate (60–85%)Low to Moderate (50–75%)
Purity Ceiling ~95–98% (Isomers often co-crystallize)~98%>99.5%
Throughput High (Multi-gram to Kg)Medium (mg to grams)Low (mg scale)
Solvent Cost Low (Ethanol/Water)Medium (Hexane/EtOAc waste)High (ACN/MeOH grade)
Detailed Methodologies & Protocols
Method A: Recrystallization (The Scalable Standard)

Best for: Removing unreacted phenols and metal salts from Friedel-Crafts reactions.

Scientific Rationale: Deoxybenzoins generally exhibit a steep solubility curve in ethanol. They are highly soluble at boiling points (


C) but crystallize readily upon cooling, whereas phenolic impurities (like resorcinol) remain soluble in the mother liquor due to higher polarity and hydrogen bonding with the solvent.

Protocol:

  • Solvent Selection: Use 95% Ethanol or Absolute Ethanol .[2] If the product is highly non-polar, add small amounts of Toluene.

  • Dissolution: Place crude solid in a flask. Add minimum boiling ethanol.[3] If "oiling out" occurs (product melts before dissolving), add more solvent or a drop of seed crystal.

  • Hot Filtration: If insoluble black tars (polymerized phenols) are present, filter the hot solution through a pre-warmed funnel with a fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C). Crucial: Do not plunge immediately into ice; rapid cooling traps impurities in the crystal lattice.

  • Collection: Cool to 0–4°C. Filter via vacuum (Buchner funnel). Wash with ice-cold ethanol.

Expert Tip: For poly-hydroxylated deoxybenzoins (e.g., 2,4-dihydroxydeoxybenzoin), aqueous ethanol (70:30 EtOH:H2O) often yields cleaner crystals than pure ethanol due to the compound's increased polarity.

Method B: Flash Column Chromatography (The Workhorse)

Best for: Separating mono-acylated products from di-acylated side products.

Scientific Rationale: Silica gel (


) retains polar poly-phenolics strongly. Deoxybenzoins, being less polar than the starting phenols (due to internal H-bonding between the carbonyl and ortho-hydroxyl group), elute earlier.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization (TLC): Find a solvent system where the product

    
    .
    
    • Standard System: Hexanes : Ethyl Acetate (Start 90:10, Gradient to 70:30).

    • For Polar Analogs: Dichloromethane (DCM) : Methanol (98:2 to 95:5).

  • The "Rule of Half": If your TLC shows separation at 20% EtOAc, start the column at 10% EtOAc . This maximizes resolution.[1]

  • Loading: Dry loading is preferred. Dissolve crude in acetone, mix with silica (1:2 ratio), and evaporate to a free-flowing powder before loading onto the column.

Method C: Preparative HPLC (The Isomer Resolver)

Best for: Separating ortho/para regioisomers (e.g., 2,4- vs 2,6-substitution) that co-elute on Flash.

Scientific Rationale: Regioisomers often have identical polarities on normal phase silica. Reverse Phase (C18) exploits subtle differences in the "hydrophobic footprint" of the molecule. An ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl, masking its polarity and increasing retention time on C18 compared to the para-isomer.

Protocol:

  • Column: C18 Preparative Column (e.g., 5µm, 21.2 x 150 mm).

  • Mobile Phase: Water (0.1% Formic Acid) [A] / Acetonitrile [B].

  • Gradient:

    • 0-5 min: 20% B (Equilibration)

    • 5-25 min: 20%

      
       80% B (Linear Gradient)
      
  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic moiety).

  • Recovery: Rotavap acetonitrile fractions immediately to prevent hydrolysis or oxidation of sensitive phenolic groups.

Mechanistic Visualization: Isomer Separation

The following diagram explains why HPLC succeeds where Recrystallization fails for regioisomers.

IsomerSeparation cluster_0 Recrystallization Failure Mode cluster_1 HPLC Separation Mechanism IsomerA Ortho-Isomer (Intramolecular H-Bond) Lattice Mixed Crystal Lattice (Co-crystallization) IsomerA->Lattice Similar Geometry Interaction Differential Partitioning IsomerA->Interaction Masked Polarity (Retains Longer) IsomerB Para-Isomer (Intermolecular H-Bond) IsomerB->Lattice IsomerB->Interaction Exposed Polarity (Elutes Faster) C18 C18 Stationary Phase (Hydrophobic) Result Distinct Peaks (Delta Rt > 2 min) C18->Result Interaction->C18

Figure 2: Mechanistic comparison of why regioisomers co-crystallize but separate on C18 HPLC.

References
  • Organic Syntheses, Coll. Vol. 2, p. 156 (1943). Deoxyanisoin. Describes the standard ethanol recrystallization protocol for deoxybenzoins with 86-92% yield.

  • Biotage White Paper. Successful Flash Chromatography. Details the "Rule of Half" and solvent selection for normal phase separation of polar aromatics.

  • Journal of the Indian Chemical Society (1998). Synthesis of 2,4-Dihydroxybenzamide. Provides comparative data on column chromatography mobile phases (Ethyl Acetate) for resorcinol derivatives.

  • ResearchGate Discussions.Separating Regioisomers using Preparative TLC/HPLC.

    
    .
    
    

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, field-proven framework for the safe and compliant disposal of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a halogenated aromatic ketone. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Profile and Regulatory Classification: The "Why" Behind the Protocol

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone possesses a chemical structure that places it into a specific regulatory category with distinct disposal requirements.

Chemical Identity:

  • Class: Halogenated Aromatic Ketone. The presence of a chlorine atom on the phenyl ring is the most critical feature for waste management purposes.

  • Appearance: Typically an off-white to white solid.[1]

  • Hazards: While complete toxicological data may be limited, analogous compounds and available Safety Data Sheets (SDS) indicate several potential hazards. It is often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and may cause skin and serious eye irritation.[2][3][4][5]

Regulatory Context: The key to proper disposal lies in its classification as a halogenated organic compound . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organics are subject to stringent disposal protocols.[6] This is because incomplete combustion of these compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, simply neutralizing or diluting this waste is insufficient and non-compliant. The primary disposal pathway must ensure complete molecular destruction.[6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to proper PPE protocols is mandatory.

Core PPE Requirements:

PPE Item Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash-proof chemical goggles. Protects against accidental splashes of solutions or contact with airborne dust particles.
Hand Protection Nitrile gloves (minimum 4 mil thickness). Provides a chemical-resistant barrier. Gloves must be inspected before use and changed immediately if contamination is suspected.[1]
Protective Clothing Standard laboratory coat. Prevents contamination of personal clothing.

| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. | All handling, especially of bulk quantities or during waste consolidation, should occur within a certified chemical fume hood to minimize inhalation exposure.[3][7] |

Waste Segregation and Collection: The First Critical Step

Proper segregation at the point of generation is the most effective way to ensure compliant disposal and manage costs. Mixing halogenated and non-halogenated waste streams leads to the entire volume being treated as the more hazardous (and expensive) category.[7][8]

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This should be a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.[7][8]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone" and any solvents used.

    • The specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak or spill.

Disposal Pathway Decision Framework

The following workflow provides a logical decision-making process for managing waste streams containing 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

DisposalWorkflow cluster_types Categorize Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Point (2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone) is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solids: - PPE (gloves, wipes) - Weigh boats - Used silica gel is_solid->solid_waste Solid liquid_waste Chemical Waste: - Unused/expired compound - Reaction mixtures - Solutions in organic solvents is_solid->liquid_waste Liquid collect_solid Action: Place in a double-lined, labeled 'Halogenated Solid Waste' container. solid_waste->collect_solid disposal_pickup Final Disposal Step: Arrange for pickup by institutional Environmental Health & Safety (EH&S) for licensed incineration. collect_solid->disposal_pickup collect_liquid Action: Pour into a labeled 'Halogenated Liquid Waste' container (in a fume hood). liquid_waste->collect_liquid collect_liquid->disposal_pickup

Caption: Disposal decision workflow for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Detailed Disposal and Decontamination Procedures

A. Disposal of Unused or Waste Compound: The only acceptable disposal method for this compound is through a licensed hazardous waste handler for controlled incineration.[1][9] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the chlorinated molecule, preventing the release of hazardous byproducts.[1][6][9]

  • Small Quantities (Research Scale):

    • Carefully transfer the solid waste into the designated "Halogenated Solid Waste" container.

    • If the waste is a solution, transfer it into the "Halogenated Liquid Waste" container inside a chemical fume hood.

  • Bulk Quantities:

    • Do not attempt to consolidate or treat bulk quantities in the lab.

    • Ensure the original container is securely sealed, properly labeled as hazardous waste, and placed in secondary containment.

    • Arrange for immediate pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.

B. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Place all contaminated gloves, absorbent pads, and wipes into a dedicated, sealed plastic bag. This bag should then be placed in the main "Halogenated Solid Waste" container. This double-containment minimizes potential exposure.

  • Glassware:

    • Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate is considered hazardous and MUST be collected in the "Halogenated Liquid Waste" container.[1][9]

    • After the triple rinse, the glassware can be washed with soap and water according to standard lab procedures.[10][11]

C. Spill Decontamination: In the event of a spill, immediate and correct action is crucial.

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access. Ensure the spill area is well-ventilated (do not leave the fume hood if the spill is contained within it).

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain and Absorb: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[3] For a liquid spill, use a spill pillow or other chemical absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable bag or container. Label it clearly as "Spill Debris: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone" and place it in the "Halogenated Solid Waste" container.

  • Decontaminate Surfaces: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as contaminated solid waste.[10]

By adhering to these scientifically grounded and regulation-aligned procedures, you actively contribute to a culture of safety and responsibility. This ensures that the lifecycle of this chemical concludes without harm to personnel or the environment, upholding the highest standards of our scientific community.

References

  • Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Cole-Parmer. [Link]

  • Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Washington State Department of Ecology. [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806. PubChem. [Link]

  • Operating Procedure: Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Physicochemical Compatibilities: Analyzing Aspects in Four Different Mixtures. ResearchGate. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • INCOMPATIBILITIES. CUTM Courseware. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]j9lq0i.pdf)

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.